molecular formula C14H18O3 B1322834 Methyl 2-cyclopentyl-2-hydroxyphenylacetate CAS No. 1373253-11-2

Methyl 2-cyclopentyl-2-hydroxyphenylacetate

Cat. No.: B1322834
CAS No.: 1373253-11-2
M. Wt: 234.29 g/mol
InChI Key: FAGDYKOFDODHHZ-UHFFFAOYSA-N
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Description

Methyl 2-cyclopentyl-2-hydroxyphenylacetate is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-cyclopentyl-2-hydroxyphenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-cyclopentyl-2-hydroxyphenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-cyclopentyl-2-(2-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-17-14(16)13(10-6-2-3-7-10)11-8-4-5-9-12(11)15/h4-5,8-10,13,15H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGDYKOFDODHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCC1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Methyl 2-Cyclopentyl-2-hydroxyphenylacetate (CAS 19833-96-6)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for pharmaceutical development professionals. It prioritizes mechanistic insight, process control, and self-validating protocols over generic descriptions.

Critical Intermediate for Anticholinergic API Synthesis[1]

Executive Summary & Chemical Identity[1][2][3][4]

Methyl 2-cyclopentyl-2-hydroxyphenylacetate (CAS 19833-96-6), also known as Methyl


-cyclopentylmandelate , is a high-value pharmaceutical intermediate. It serves as the lipophilic scaffold in the synthesis of muscarinic antagonists, most notably Glycopyrrolate (Glycopyrronium bromide) , a quaternary ammonium compound used for COPD and preoperative secretion control.

The molecule features a quaternary stereocenter linking a phenyl ring, a cyclopentyl ring, a hydroxyl group, and a methyl ester. This steric congestion is critical for the receptor binding affinity of the final API but presents specific challenges in synthesis (steric hindrance) and purification (enantiomeric resolution).

Physicochemical Constants
PropertyValueNote
CAS Number 19833-96-6
Molecular Formula

Molecular Weight 234.29 g/mol
Appearance Viscous colorless to pale yellow oilMay crystallize upon prolonged cold storage (low melting solid).[1][2]
Boiling Point ~330°C (Predicted)Decomposes at high T; distill under high vacuum.
Solubility Soluble in DCM, EtOAc, MeOH, THFInsoluble in water.
Chirality 1 Chiral CenterTypically synthesized as a racemate (

) for Glycopyrrolate.

Synthetic Pathway & Process Logic

The industrial synthesis of CAS 19833-96-6 relies on constructing the quaternary carbon via a Grignard addition. This approach is preferred over esterification of the parent acid due to the steric bulk of the cyclopentyl and phenyl groups, which makes direct esterification slow and prone to elimination side reactions.

Core Synthesis: The Grignard Route

The reaction involves the nucleophilic addition of Cyclopentylmagnesium chloride to Methyl benzoylformate (Methyl 2-oxo-2-phenylacetate).

Reaction Logic:

  • Reagent Choice: Methyl benzoylformate provides the electrophilic ketone and the ester moiety simultaneously.

  • Selectivity: The Grignard reagent attacks the ketone (more electrophilic) preferentially over the ester at controlled temperatures (-10°C to 0°C).

  • Thermodynamics: The formation of the magnesium alkoxide intermediate is irreversible.

Visualization: Synthetic Flow

SynthesisFlow Start1 Cyclopentyl Chloride Grignard Cyclopentylmagnesium Chloride (In-situ) Start1->Grignard Grignard Formation (Exothermic) Start2 Mg / THF Start2->Grignard Intermediate Magnesium Alkoxide Complex Grignard->Intermediate Nucleophilic Addition (-10°C to 0°C) Substrate Methyl Benzoylformate Substrate->Intermediate Quench Acidic Quench (NH4Cl / HCl) Intermediate->Quench Product Methyl 2-cyclopentyl-2- hydroxyphenylacetate (CAS 19833-96-6) Quench->Product Hydrolysis

Figure 1: Grignard synthesis pathway for Methyl


-cyclopentylmandelate.[3][4]

Experimental Protocol: Grignard Addition

Note: This protocol is designed for a laboratory scale (approx. 50g) and must be adapted for GMP manufacturing.

Phase A: Preparation of Grignard Reagent
  • Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Activation: Add Magnesium turnings (1.2 eq) and a crystal of Iodine. Heat gently until iodine vaporizes to activate the Mg surface.

  • Initiation: Add anhydrous THF (100 mL). Add 5% of the total Cyclopentyl Chloride (1.1 eq total) to initiate the reaction (exotherm observed).

  • Addition: Dropwise add the remaining Cyclopentyl Chloride in THF over 1 hour, maintaining a gentle reflux.

  • Completion: Stir at reflux for 2 hours until Mg is consumed. Cool to 0°C.[5]

Phase B: Nucleophilic Addition
  • Substrate Prep: Dissolve Methyl Benzoylformate (1.0 eq) in anhydrous THF (200 mL).

  • Controlled Addition: Add the Grignard solution to the Methyl Benzoylformate solution at -5°C to 0°C .

    • Critical Control Point: High temperatures during addition promote attack on the ester group, leading to the formation of the di-cyclopentyl ketone byproduct.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

Phase C: Workup & Purification
  • Quench: Pour the reaction mixture into ice-cold saturated

    
     solution.
    
    • Why? Using strong acid (HCl) can cause dehydration of the tertiary alcohol to the alkene (Glycopyrrolate Impurity I).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine and dry over

    
    .
    
  • Purification: Concentrate in vacuo. The crude oil is typically 85-90% pure.

    • High Purity: Distill under high vacuum (0.5 mmHg) or recrystallize from Hexane/Ether if the product solidifies (seeding may be required).

Analytical Characterization & Quality Control

Trustworthiness in synthesis relies on validating the structure and identifying specific impurities.

NMR Interpretation

The proton NMR spectrum confirms the presence of the three distinct structural domains.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.20 - 7.60 Multiplet5HAromaticMonosubstituted Phenyl ring.
3.75 Singlet3H

Methyl ester (diagnostic singlet).
3.60 Singlet (Broad)1H

Tertiary hydroxyl (exchangeable with

).
2.90 Multiplet1HCyclopentyl CHMethine proton adjacent to the quaternary center.
1.40 - 1.90 Multiplet8HCyclopentyl

Ring methylene protons (complex splitting).
Impurity Profile (USP/EP Context)

When used for Glycopyrrolate synthesis, specific impurities must be monitored.

  • Impurity A (Hydrolysis Product):

    
    -Cyclopentylmandelic acid.[3] Arises from moisture ingress or ester hydrolysis. Detected by shift of methyl ester signal or HPLC (acidic mobile phase).
    
  • Impurity B (Dehydration Product): Methyl

    
    -cyclopentylidene-phenylacetate. Arises from thermal stress or acidic workup.
    
  • Impurity C (Bis-addition): Result of Grignard attacking the ester.

Visualization: Impurity Logic

ImpurityLogic Target Methyl 2-cyclopentyl-2- hydroxyphenylacetate ImpurityA Impurity: Acid Form (Hydrolysis) Target->ImpurityA + H2O / H+ ImpurityB Impurity: Alkene (Dehydration) Target->ImpurityB Heat / Acid (-H2O) ImpurityC Impurity: Ketone (Over-reaction) Target->ImpurityC + Excess Grignard

Figure 2: Degradation pathways and common impurities.

Application: Synthesis of Glycopyrrolate[8]

The primary utility of CAS 19833-96-6 is the transesterification with 1-methylpyrrolidin-3-ol .

  • Transesterification: The methyl ester is reacted with 1-methylpyrrolidin-3-ol using a catalyst (e.g., Sodium methoxide) in a non-polar solvent (Heptane/Toluene) with azeotropic removal of methanol.

  • Quaternization: The resulting tertiary amine ester is then alkylated with Methyl Bromide to form Glycopyrronium Bromide.

Key Insight: Using the methyl ester (CAS 19833-96-6) is often preferred over the acid chloride route because it avoids the formation of corrosive HCl and allows for a gentler, equilibrium-driven transesterification that preserves the tertiary alcohol.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89233, Methyl cyclopentylmandelate. Retrieved from [Link][3]

  • European Pharmacopoeia (Ph. Eur.). Glycopyrronium Bromide Monograph: Impurity L.[3][6] (CAS 19833-96-6 is listed as Impurity L in the EP standard for Glycopyrrolate).

  • Google Patents.Preparation method of alpha-cyclopentyl methyl mandelate (CN102718654A).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from the manufacturing process, degradation of the API, or interaction with excipients. This guide provides a comprehensive technical overview of Glycopyrrolate Related Compound L, a known process-related impurity of the anticholinergic drug Glycopyrrolate.

Glycopyrrolate is a quaternary ammonium compound widely used to reduce secretions, treat peptic ulcers, and as a preoperative medication. The control of its impurities is crucial to ensure the safety and efficacy of the final drug product. This document will delve into the chemical structure, synthesis, and analytical characterization of Glycopyrrolate Related Compound L, offering insights for researchers and quality control professionals in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

Glycopyrrolate Related Compound L is chemically known as Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate .[1][2][3][4] It is also referred to by other synonyms such as Methyl α-Cyclopentylmandelate and Cyclopentylmandelic acid methyl ester.[1][2][4] This compound is recognized as a potential impurity in the synthesis of Glycopyrrolate and is listed as such in major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[5][6]

PropertyValueSource
Chemical Name Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate[1][2][3][4]
Synonyms Methyl α-Cyclopentylmandelate, Cyclopentylmandelic acid methyl ester[1][2][4]
CAS Number 19833-96-6[1][2][7]
Molecular Formula C₁₄H₁₈O₃[2][6][7]
Molecular Weight 234.29 g/mol [2][6][7]
Appearance Colorless to slight yellow liquid or solid[3][4]
Storage 2-8°C, sealed in a dry place[2][4]

The Role of Compound L in the Synthesis of Glycopyrrolate

Glycopyrrolate Related Compound L is a key intermediate in several synthetic routes of Glycopyrrolate. Its presence in the final API is typically due to incomplete reaction or carryover from the manufacturing process. Understanding its origin is fundamental to controlling its levels in the drug substance.

The most common synthesis of Glycopyrrolate involves the transesterification of Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate (Compound L) with 1-methyl-3-pyrrolidinol. This reaction is often carried out in the presence of a base, such as sodium metal or sodium methoxide. The resulting ester is then quaternized with methyl bromide to yield Glycopyrrolate.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Glycopyrrolate Synthesis alpha_cyclopentylmandelic_acid α-Cyclopentyl- mandelic Acid Esterification Esterification alpha_cyclopentylmandelic_acid->Esterification Methanol Methanol (CH3OH) Methanol->Esterification Compound_L Glycopyrrolate Related Compound L (Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate) Esterification->Compound_L Forms Transesterification Transesterification Compound_L->Transesterification Reacts with 1_methyl_3_pyrrolidinol 1-Methyl-3-pyrrolidinol 1_methyl_3_pyrrolidinol->Transesterification Glycopyrrolate_precursor Glycopyrrolate Precursor (Ester) Transesterification->Glycopyrrolate_precursor Forms Quaternization Quaternization Glycopyrrolate_precursor->Quaternization Reacts with Methyl_Bromide Methyl Bromide (CH3Br) Methyl_Bromide->Quaternization Glycopyrrolate Glycopyrrolate Quaternization->Glycopyrrolate Forms

Caption: Synthesis of Glycopyrrolate via Compound L.

The causality behind this synthetic choice lies in the reactivity of the starting materials. α-Cyclopentylmandelic acid is first esterified to the more reactive methyl ester (Compound L) to facilitate the subsequent transesterification with the less reactive alcohol, 1-methyl-3-pyrrolidinol. Inadequate control of the transesterification step can lead to the presence of unreacted Compound L in the reaction mixture, which may then be carried through to the final API.

Analytical Characterization of Glycopyrrolate Related Compound L

The definitive identification and quantification of Glycopyrrolate Related Compound L require robust analytical techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the primary methods employed for its characterization.

Data Presentation

While publicly accessible, detailed spectral data for Glycopyrrolate Related Compound L is limited, reference standards are commercially available from various suppliers who provide a comprehensive Certificate of Analysis including ¹H NMR, ¹³C NMR, and mass spectra upon purchase.[6] For illustrative purposes, the expected structural features and their corresponding analytical signatures are discussed below.

Expected ¹H and ¹³C NMR Spectral Data:

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methoxy protons of the ester group, the protons of the cyclopentyl ring, and the hydroxyl proton. The ¹³C NMR spectrum would similarly display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the cyclopentyl ring, and the methoxy carbon.

Expected Mass Spectrometry Data:

The mass spectrum, typically obtained using a soft ionization technique like electrospray ionization (ESI), would be expected to show the protonated molecule [M+H]⁺ at m/z 235.13, corresponding to the molecular formula C₁₄H₁₉O₃⁺.

Experimental Protocols

The following is a detailed, step-by-step methodology for the analysis of Glycopyrrolate and its related compounds, including Compound L, by HPLC. This protocol is based on established pharmacopeial methods and scientific literature and should be validated for its intended use in any specific laboratory, in accordance with ICH Q2(R1) guidelines.[8]

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling:

This method is designed to separate Glycopyrrolate from its potential impurities, including Compound L.

1. Instrumentation and Materials:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)
  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
  • Reference standards for Glycopyrrolate and Glycopyrrolate Related Compound L
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Potassium phosphate monobasic (analytical grade)
  • Orthophosphoric acid (analytical grade)
  • Water (HPLC grade)

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.05 M Potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

3. Solution Preparation:

  • Diluent: Mobile Phase A and Acetonitrile (80:20 v/v)
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Glycopyrrolate Related Compound L reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).
  • Sample Solution: Accurately weigh and dissolve the Glycopyrrolate API sample in the diluent to a suitable concentration (e.g., 1 mg/mL).

4. System Suitability:

  • Before sample analysis, perform system suitability tests as per USP General Chapter <621>[1][9].
  • Inject a solution containing both Glycopyrrolate and Compound L.
  • The resolution between the two peaks should be not less than 2.0.
  • The tailing factor for the Glycopyrrolate peak should be not more than 2.0.
  • The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.

5. Analysis and Calculation:

  • Inject the standard and sample solutions into the chromatograph.
  • Identify the peaks based on their retention times relative to the standards.
  • Calculate the amount of Glycopyrrolate Related Compound L in the sample using the peak area response and the concentration of the standard solution.

"Start" [label="Start: HPLC Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Preparation" [label="1. Prepare Mobile Phases,\nDiluent, Standard, and Sample Solutions"]; "Equilibration" [label="2. Equilibrate HPLC System\nwith Initial Mobile Phase Conditions"]; "System_Suitability" [label="3. Perform System Suitability Test\n(Inject Standard Mixture)"]; "Check_SST" [label="Check SST Criteria:\nResolution, Tailing Factor, RSD", shape=diamond, fillcolor="#FBBC05"]; "Analysis" [label="4. Inject Sample Solution(s)"]; "Data_Acquisition" [label="5. Acquire Chromatographic Data"]; "Integration" [label="6. Integrate Peak Areas"]; "Calculation" [label="7. Calculate Impurity Content"]; "Report" [label="End: Report Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Fail" [label="Troubleshoot and Re-run", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Preparation"; "Preparation" -> "Equilibration"; "Equilibration" -> "System_Suitability"; "System_Suitability" -> "Check_SST"; "Check_SST" -> "Analysis" [label="Pass"]; "Check_SST" -> "Fail" [label="Fail"]; "Fail" -> "Equilibration"; "Analysis" -> "Data_Acquisition"; "Data_Acquisition" -> "Integration"; "Integration" -> "Calculation"; "Calculation" -> "Report"; }

Caption: HPLC analysis workflow for impurities.

Conclusion

Glycopyrrolate Related Compound L is a critical process-related impurity in the synthesis of Glycopyrrolate. A thorough understanding of its chemical structure, origin, and analytical characterization is essential for drug development professionals and quality control scientists. The implementation of robust, validated analytical methods, such as the HPLC protocol detailed in this guide, is fundamental to ensuring the purity, safety, and efficacy of the final Glycopyrrolate drug product. By adhering to stringent analytical practices and regulatory guidelines, pharmaceutical manufacturers can effectively control the levels of this and other impurities, thereby safeguarding public health.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
  • European Pharmacopoeia (Ph. Eur.). Glycopyrronium bromide monograph. Strasbourg, France: European Directorate for the Quality of Medicines & HealthCare.
  • Agilent Technologies. Improve productivity and save cost leveraging revisions to USP 621. [Link]

  • Bide Pharmatech. Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate. [Link]

  • PubChem. Glycopyrrolate. National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Methyl 2-cyclopentyl-2-hydroxyphenylacetate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Methyl 2-cyclopentyl-2-hydroxyphenylacetate

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for Methyl 2-cyclopentyl-2-hydroxyphenylacetate (CAS No: 19833-96-6). As a versatile compound utilized in fragrance, flavor, and pharmaceutical research, a thorough understanding of its properties is crucial for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations and validated protocols grounded in established safety principles.

Section 1: Core Hazard Identification and Classification

Methyl 2-cyclopentyl-2-hydroxyphenylacetate is classified under the Globally Harmonized System (GHS) as a compound with moderate acute hazards. The primary risks are associated with ingestion and irritation to the skin, eyes, and respiratory system.[1]

GHS Classification Summary

The following table outlines the GHS classification as reported by suppliers. This classification forms the basis for all risk assessments and handling procedures.

Classification Pictogram Signal Word Hazard Statements Precautionary Statements
Acute Toxicity, OralGHS07 (Exclamation Mark)Warning H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapours/spray
Skin IrritationH315: Causes skin irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Eye IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

Source: Sigma-Aldrich[1]

Expert Interpretation of Hazards

The GHS classification points to a compound that does not possess severe or long-term systemic toxicity based on current data, but which requires careful handling to prevent immediate irritation and harm.

  • H302 (Harmful if swallowed): This indicates a moderate level of acute oral toxicity. Accidental ingestion of even small amounts could lead to adverse health effects.

  • H315 & H319 (Skin and Eye Irritation): The compound can cause inflammation upon contact with the skin and serious, potentially damaging, irritation to the eyes. This underscores the critical importance of appropriate personal protective equipment.

  • H335 (Respiratory Irritation): If the material is in a powder form or if an aerosol is generated from a solution, inhalation can irritate the respiratory tract, leading to coughing and discomfort.

GHS Hazard Profile

Section 2: Physicochemical Properties and Safety Implications

Understanding the physical and chemical properties of a substance is fundamental to predicting its behavior in the laboratory and implementing appropriate safety measures.

Property Value Scientific Insight & Safety Implication
Molecular Weight 234.29 g/mol Standard molecular weight; does not imply unusual volatility.
Appearance Colorless or White to Yellow Solid or Liquid[1]The physical state may vary. If a solid, there is a risk of dust inhalation. If a liquid, splashes are a concern.
Melting Point 81.7 °C (Predicted)[2]Being a solid at room temperature is possible; handle as a powder with appropriate respiratory protection.
Boiling Point 329-330 °C (Predicted)[2]Very low volatility at standard lab temperatures, minimizing inhalation risk unless heated.
Flash Point 161 °C (Predicted)[2]Not classified as flammable. Combustible only if heated to high temperatures near a source of ignition.
Water Solubility Low (Predicted)[2]Do not use water to clean up large spills as it may spread the material. Use an inert absorbent.
LogKow 2.88 (Predicted)[2]This octanol-water partition coefficient suggests a moderate potential for absorption through the skin. Glove integrity is paramount.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

The cornerstone of chemical safety is minimizing exposure. This is achieved by applying the "Hierarchy of Controls," which prioritizes the most effective measures.

HierarchyOfControls cluster_0 Hierarchy of Controls A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

The Hierarchy of Controls

For Methyl 2-cyclopentyl-2-hydroxyphenylacetate, engineering controls are the most critical line of defense.

Engineering Controls
  • Chemical Fume Hood: All work that involves handling the solid compound or its solutions must be performed inside a certified chemical fume hood to mitigate inhalation exposure.[3]

  • Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.

PPE Type Specification Rationale
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Protects against skin irritation[3] and potential absorption. Inspect gloves for defects before each use.[5]
Eye Protection Chemical safety goggles (meeting EN166 or ANSI Z87.1 standards)Prevents eye contact from splashes, which could cause serious irritation.[3][4]
Skin/Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not required if handled within a fume hood.If a fume hood is unavailable or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3]
Protocol 1: Standard Laboratory Handling and Solution Preparation

This protocol is a self-validating system for the safe handling of gram-scale quantities.

  • Pre-Experiment Verification:

    • Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

    • Assemble all required PPE (goggles, lab coat, gloves) and inspect for integrity.

    • Ensure spill cleanup materials (inert absorbent, waste container) are readily available.

  • Weighing the Compound:

    • Perform all weighing operations on a balance placed inside the chemical fume hood.

    • If handling the solid form, use a spatula to gently transfer the material to avoid generating airborne dust.

    • Close the primary container immediately after dispensing.

  • Solubilization:

    • Add the weighed compound to the solvent in a suitable flask or beaker within the fume hood.

    • If heating is required, use a controlled heating mantle and a condenser to prevent vapor release. Do not use an open flame.

    • Keep the vessel covered when not actively adding reagents.

  • Post-Handling Decontamination:

    • Wipe down the balance, spatula, and any surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated chemical waste.

    • Remove PPE in the correct order: gloves first, followed by lab coat and goggles.

    • Wash hands thoroughly with soap and water immediately after the work is complete.[3]

Section 4: Safe Storage and Disposal

Proper storage is essential for maintaining chemical stability and preventing accidental exposure.

  • Storage Conditions: Store the compound in a tightly sealed container in a dry, well-ventilated area. Supplier recommendations for storage temperature vary from room temperature to refrigerated (-20°C to 8°C).[1][3] It is critical to follow the specific storage temperature indicated on the product's label and SDS , as this may relate to the compound's purity or formulation.

  • Incompatible Materials: Keep away from strong oxidizing agents.[3]

  • Conditions to Avoid: Avoid exposure to high heat, sparks, and open flames.[3]

  • Disposal: Dispose of waste material and empty containers through a licensed and approved waste disposal company.[3] Do not pour into drains or release into the environment.[3]

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly reduce harm.

Protocol 2: First-Aid for Exposure
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3]
Skin Contact Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[3]
Ingestion Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention. [3][4]
Protocol 3: Accidental Spill Response

This flowchart guides the decision-making process for responding to a spill.

Emergency Spill Response Flowchart

Section 6: Toxicological and Ecotoxicological Profile

  • Human Toxicology: The toxicological properties of this specific compound have not been fully investigated.[4] The GHS hazard statements are the primary source of toxicological concern, indicating moderate acute oral toxicity and irritant properties.[1] There is no data available to suggest that the compound is carcinogenic, mutagenic, or a reproductive toxin.

  • Ecotoxicology: There is no specific data available on the environmental impact of this compound. As a standard precaution for all laboratory chemicals, material should not be allowed to enter drains or water courses to prevent potential harm to aquatic life.[3]

Conclusion

Methyl 2-cyclopentyl-2-hydroxyphenylacetate is a valuable research chemical with a well-defined, moderate hazard profile. Its primary risks—harmful if swallowed and irritation to skin, eyes, and the respiratory system—can be effectively managed through adherence to the protocols outlined in this guide. The consistent use of engineering controls, specifically a chemical fume hood, and appropriate PPE are non-negotiable for ensuring the safety of all laboratory personnel.

References

  • Methyl cyclopentyl(hydroxy)phenylacetate Properties. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Methyl 2-cyclopentyl-2-hydroxyphenylacetate melting point and density

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-cyclopentyl-2-hydroxyphenylacetate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of pharmaceutical intermediates is paramount for process optimization, quality control, and successful synthesis of active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the melting point and density of Methyl 2-cyclopentyl-2-hydroxyphenylacetate (CAS Number: 19833-96-6), a key intermediate in the synthesis of various APIs, including Glycopyrrolate.[1]

Introduction

Methyl 2-cyclopentyl-2-hydroxyphenylacetate, also known as Methyl α-cyclopentylmandelate, is a versatile organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol .[2][3] Its chemical structure, featuring a cyclopentyl group, a hydroxyl group, and a phenyl ring attached to a methyl ester, makes it a valuable building block in organic synthesis.[1] This compound is utilized not only in the pharmaceutical industry for the development of complex molecular architectures but also finds applications in the fragrance and flavor industry.[1][2] The purity of commercially available Methyl 2-cyclopentyl-2-hydroxyphenylacetate is typically high, often exceeding 98%.[2][3]

Physicochemical Properties

The physical state of Methyl 2-cyclopentyl-2-hydroxyphenylacetate can be described as a colorless or white to yellow solid or liquid, or a clear, colorless to slight yellow liquid.[2] This variability suggests that its melting point is near ambient temperature.

Quantitative Data Summary
PropertyExperimental ValueSource
Melting Point 81.7 °C (average)[4]
Density 1.16 g/cm³ (average)[4]
1.05 to 1.1 g/mL[2]

Experimental Protocols for Property Determination

The following sections detail the methodologies for the precise determination of the melting point and density of Methyl 2-cyclopentyl-2-hydroxyphenylacetate. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.

Methodology: Capillary Melting Point Method

This method is a standard and widely accepted technique for determining the melting point of a solid.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the sample of Methyl 2-cyclopentyl-2-hydroxyphenylacetate is completely dry and in a fine powder form. If necessary, gently crush the solid to achieve a fine consistency.

    • Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus. Calibration should be performed regularly using certified reference standards with known melting points.

    • Insert the capillary tube containing the sample into the heating block of the apparatus.

  • Measurement:

    • Set the apparatus to a rapid heating rate initially to approach the expected melting point of 81.7 °C.[4]

    • When the temperature is approximately 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination of the melting range.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Causality and Trustworthiness:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in thermal equilibrium, leading to an accurate measurement.

  • Calibration: Regular calibration of the apparatus with known standards ensures the accuracy and traceability of the measurements.

Density Determination

Density is an intrinsic property of a substance and is defined as its mass per unit volume. The density of a liquid can be accurately measured using a pycnometer.

Methodology: Pycnometer Method

This method provides a highly accurate determination of the density of a liquid by measuring the mass of a known volume.

Step-by-Step Protocol:

  • Preparation and Calibration:

    • Thoroughly clean and dry a pycnometer of a known volume.

    • Determine the mass of the empty, dry pycnometer.

    • Fill the pycnometer with deionized water of a known temperature and determine its mass. From the known density of water at that temperature, the exact volume of the pycnometer can be calculated. This calibration step is critical for accuracy.

  • Sample Preparation:

    • If the Methyl 2-cyclopentyl-2-hydroxyphenylacetate is solid, it must be melted by gentle heating to a temperature just above its melting point. Ensure the liquid is free of air bubbles.

  • Measurement:

    • Fill the calibrated pycnometer with the liquid Methyl 2-cyclopentyl-2-hydroxyphenylacetate.

    • Place the filled pycnometer in a thermostatically controlled water bath to bring the sample to a specific temperature (e.g., 25 °C). Maintaining a constant temperature is crucial as density is temperature-dependent.

    • Once the temperature has stabilized, carefully remove any excess liquid from the capillary opening of the pycnometer.

    • Dry the outside of the pycnometer and determine its mass.

  • Calculation:

    • Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with the sample to obtain the mass of the sample.

    • Divide the mass of the sample by the calibrated volume of the pycnometer to calculate the density.

Causality and Trustworthiness:

  • Pycnometer Calibration: Calibrating the pycnometer with a liquid of known density (like water) accounts for any inaccuracies in the stated volume of the glassware.

  • Temperature Control: The density of substances changes with temperature. Maintaining a constant and known temperature is essential for obtaining a precise and reproducible density value.

  • Bubble-Free Liquid: The presence of air bubbles in the liquid will lead to an underestimation of the mass and therefore an inaccurate density measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the melting point and density of Methyl 2-cyclopentyl-2-hydroxyphenylacetate.

G cluster_mp Melting Point Determination cluster_density Density Determination mp_prep Sample Preparation (Dry, Powdered) mp_pack Pack Capillary Tube mp_prep->mp_pack mp_setup Setup Calibrated Melting Point Apparatus mp_pack->mp_setup mp_measure Measure Melting Range (Slow Heating Rate) mp_setup->mp_measure mp_result Record Melting Point mp_measure->mp_result end_node End mp_result->end_node d_prep Pycnometer Calibration (with Deionized Water) d_fill Fill Pycnometer with Sample d_prep->d_fill d_sample_prep Sample Preparation (Melt if Solid, Bubble-free) d_sample_prep->d_fill d_temp Thermostatic Control (e.g., 25°C) d_fill->d_temp d_weigh Weigh Filled Pycnometer d_temp->d_weigh d_calc Calculate Density (Mass/Volume) d_weigh->d_calc d_result Record Density d_calc->d_result d_result->end_node start Start start->mp_prep start->d_prep

Caption: Workflow for determining the melting point and density of Methyl 2-cyclopentyl-2-hydroxyphenylacetate.

Conclusion

The accurate determination of the melting point and density of Methyl 2-cyclopentyl-2-hydroxyphenylacetate is essential for its effective use in research and industrial applications. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible data. By understanding the causality behind each step and adhering to principles of good laboratory practice, including regular equipment calibration, researchers can ensure the quality and consistency of this important pharmaceutical intermediate.

References

  • Chem-Impex. (n.d.). Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). Methyl cyclopentyl(hydroxy)phenylacetate Properties. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methyl 2-Cyclopentyl-2-hydroxy-2-phenylacetate in Modern Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(2-hydroxycyclopentyl)acetate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 2-cyclopentyl-2-hydroxyphenylacetate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-hydroxyphenylacetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

Sources

Chiral centers in Methyl 2-cyclopentyl-2-hydroxyphenylacetate molecule

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chiral Center of Methyl 2-cyclopentyl-2-hydroxyphenylacetate: Stereochemistry, Characterization, and Implications in Drug Development

Abstract

Methyl 2-cyclopentyl-2-hydroxyphenylacetate (CAS No: 19833-96-6) is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular architecture is distinguished by a single stereogenic center, rendering the molecule chiral and capable of existing as a pair of enantiomers. This guide provides a comprehensive technical analysis of the stereochemistry of this molecule, tailored for researchers, scientists, and drug development professionals. We will dissect the structural basis of its chirality, delineate the principles for assigning absolute configuration, and present detailed methodologies for the analytical characterization and separation of its stereoisomers. The profound implications of stereoisomerism on pharmacological activity and the strategic imperatives for controlling stereochemistry during synthesis are also discussed, grounding the theoretical concepts in practical, field-proven insights.[2][3]

The Imperative of Chirality in Pharmaceutical Development

The Principle of Stereoisomerism

Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[4] A specific and crucial class of stereoisomers is enantiomers, which are non-superimposable mirror images of each other, much like a pair of hands.[5] This property, known as chirality, is a fundamental concept in pharmaceutical sciences because biological systems—such as enzymes and receptors—are themselves chiral, leading to stereoselective interactions.[3]

Enantiomers: A Duality in Biological Activity

The presence of a chiral center in a drug molecule can lead to significant differences in the biological activity between its enantiomers.[2] It is a well-established principle that one enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or, in some cases, contribute to undesirable or toxic effects.[3] Consequently, modern drug development and regulatory standards often mandate the synthesis and characterization of single-enantiomer drugs, a process sometimes referred to as a "chiral switch" from a previously marketed racemic mixture.[3]

Profile of Methyl 2-cyclopentyl-2-hydroxyphenylacetate

Methyl 2-cyclopentyl-2-hydroxyphenylacetate is a key organic synthesis building block, particularly valued as a pharmaceutical intermediate in the production of APIs.[1] Its structure, featuring a hydroxyl group, a cyclopentyl moiety, a phenyl ring, and a methyl ester, provides a versatile scaffold for constructing more complex molecules.[1] The central importance of this compound lies in the stereogenic nature of the carbon atom to which these four distinct groups are attached.

Structural Analysis and Stereochemistry

Identifying the Stereogenic Center

A chiral center, or stereogenic center, is typically a tetrahedral carbon atom bonded to four different substituents.[6][7] In the structure of Methyl 2-cyclopentyl-2-hydroxyphenylacetate, the carbon atom at the C2 position of the acetate backbone is the sole chiral center.

The four substituents attached to this C2 carbon are:

  • -OH (Hydroxyl group)

  • -C₆H₅ (Phenyl group)

  • -C₅H₉ (Cyclopentyl group)

  • -COOCH₃ (Methyl ester group)

Since all four groups are non-identical, this carbon atom is asymmetric, and the molecule is chiral.[8] The presence of this single chiral center means the molecule exists as a pair of enantiomers.

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System

The absolute spatial arrangement of the groups around a chiral center is unambiguously described using the (R) and (S) nomenclature based on the Cahn-Ingold-Prelog (CIP) priority rules.[9][10] The process involves assigning priorities (1 through 4, with 1 being the highest) to the four substituents based on atomic number.

Causality of Priority Assignment:

  • Rule 1: Higher atomic number of the atom directly attached to the chiral center gets higher priority. For C2, the directly attached atoms are Oxygen (from -OH), Carbon (from -C₆H₅), Carbon (from -C₅H₉), and Carbon (from -COOCH₃). Oxygen (atomic number 8) outranks Carbon (atomic number 6), so the -OH group is priority 1 .

  • Rule 2: If there is a tie, move to the next atoms along the chain until a point of difference is found. Comparing the three carbon-based groups:

    • -COOCH₃: The carbon is bonded to three oxygen atoms (one double bond counts as two, plus the single bond).

    • -C₆H₅: The carbon is bonded to three other carbons (one double, one single).

    • -C₅H₉: The carbon is bonded to two carbons and one hydrogen. Based on this, the -COOCH₃ group is priority 2 , and the -C₆H₅ group is priority 3 .

  • The -C₅H₉ group is priority 4 .

Once priorities are assigned, the molecule is oriented so that the lowest priority group (4) points away from the viewer. The direction from priority 1 to 2 to 3 is then traced. A clockwise direction corresponds to the (R) configuration (from Latin rectus, right), while a counter-clockwise direction corresponds to the (S) configuration (from Latin sinister, left).

G C2 C* OH — OH (Priority 1) C2->OH COOCH3 — COOCH₃ (Priority 2) C2->COOCH3 Phenyl — Phenyl (Priority 3) C2->Phenyl Cyclopentyl — Cyclopentyl (Priority 4) C2->Cyclopentyl

Caption: CIP priority assignment for the substituents around the C2 chiral center.

Physicochemical Properties and Their Measurement

Enantiomers of a chiral molecule share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light.

Optical Activity and Polarimetry

Chiral molecules are optically active, meaning they rotate the plane of polarized light.[5] A solution of one pure enantiomer will rotate light in one direction, while a solution of its mirror image enantiomer (at the same concentration) will rotate it by an equal magnitude in the opposite direction.[5]

  • Dextrorotatory (+): Rotation is clockwise.

  • Levorotatory (-): Rotation is counter-clockwise.

A racemic mixture , which contains equal amounts (50:50) of both enantiomers, is optically inactive because the rotations cancel each other out.[3]

Property(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Melting Point IdenticalIdenticalMay differ
Solubility (achiral solvent) IdenticalIdenticalMay differ
Specific Rotation ([α]) +x°-x°
Interaction with Chiral Reagents DifferentDifferentN/A

Table 1: Comparison of physicochemical properties of stereoisomers.

Gold-Standard Methodology for Enantiomeric Analysis

The definitive analysis of enantiomeric composition and purity relies on chiral chromatography, a technique that can physically separate the two enantiomers.

Protocol: Enantiomeric Purity Assessment by Chiral HPLC

This protocol outlines a self-validating system for determining the enantiomeric excess (e.e.) of a sample of Methyl 2-cyclopentyl-2-hydroxyphenylacetate.

Principle of the Method: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction results in different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are often the first choice due to their broad resolving capabilities for compounds like this, which possess hydrogen-bond donors (-OH) and acceptors (-COOCH₃).

Step-by-Step Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is required.

    • Chiral Column: A polysaccharide-based column (e.g., Daicel Chiralpak AD-H or similar amylose-based CSP).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Expert Insight: The ratio of the polar alcohol modifier (isopropanol) is critical for resolution and retention time. This must be optimized empirically, starting from a low percentage and increasing it to achieve baseline separation (Resolution > 1.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm. Rationale: The phenyl group provides strong chromophoric activity at this wavelength.

    • Column Temperature: 25 °C.

  • Sample and Standard Preparation:

    • Racemic Standard (for method development): Prepare a 1 mg/mL solution of the racemic Methyl 2-cyclopentyl-2-hydroxyphenylacetate in the mobile phase. This is essential to confirm the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor.

    • Test Sample: Prepare the sample to be analyzed at the same concentration as the standard.

  • System Suitability Test (SST):

    • Inject the racemic standard.

    • Trustworthiness Check: The system is deemed suitable if:

      • Two distinct peaks are observed.

      • The resolution (Rs) between the two peaks is ≥ 1.5.

      • The tailing factor for each peak is between 0.8 and 1.5.

    • This step validates that the chromatographic system is capable of accurately separating and quantifying the enantiomers.

  • Analysis:

    • Inject the test sample.

    • Record the chromatogram for a sufficient duration to allow both enantiomers to elute.

  • Data Interpretation:

    • Identify the peaks corresponding to each enantiomer based on the retention times from the racemic standard run.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Caption: Experimental workflow for chiral HPLC analysis.

Synthetic Strategies and Stereochemical Control

The production of single-enantiomer pharmaceuticals requires deliberate synthetic strategies to control stereochemistry.

  • Racemic Synthesis followed by Chiral Resolution: This classical approach involves synthesizing the racemic mixture and then separating the enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent or via preparative chiral chromatography.

  • Asymmetric Synthesis: This more advanced approach aims to create predominantly one enantiomer from the outset. This is achieved by using chiral catalysts, chiral auxiliaries, or chiral starting materials. This is often the more efficient and economical method at industrial scale.

G cluster_0 Synthetic Pathways Start Achiral Starting Materials Racemic Racemic Mixture (R)- and (S)- Start->Racemic Standard Synthesis Asymmetric Asymmetric Synthesis (Chiral Catalyst) Start->Asymmetric Resolution Chiral Resolution (e.g., Preparative HPLC) Racemic->Resolution R_Enantiomer R_Enantiomer Resolution->R_Enantiomer (R)-Enantiomer S_Enantiomer S_Enantiomer Resolution->S_Enantiomer (S)-Enantiomer Single_Enantiomer Single_Enantiomer Asymmetric->Single_Enantiomer Single Enantiomer (High e.e.)

Caption: Logical relationship between synthetic strategies for obtaining enantiopure compounds.

Conclusion

Methyl 2-cyclopentyl-2-hydroxyphenylacetate is a chiral molecule of significant interest in the pharmaceutical industry. Its single stereogenic center at C2 dictates its existence as (R) and (S) enantiomers. A thorough understanding of its stereochemistry is not merely an academic exercise but a critical necessity for the development of safe and effective drugs. The application of robust analytical techniques like chiral HPLC is indispensable for ensuring the stereochemical purity of this intermediate and, consequently, the final API. As the pharmaceutical landscape continues to evolve towards stereochemically pure drugs, the principles and methodologies detailed in this guide serve as a foundational framework for researchers and developers working with this and other chiral molecules.

References

  • STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY - IIP Series. (Source: vertexaisearch.cloud.google.com)
  • Chapter P-9 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (Source: iupac.qmul.ac.uk)
  • Stereoisomers - MSU chemistry. (Source: www2.chemistry.msu.edu)
  • Identifying Chiral Molecules, Meso Compounds, and Diastereomers - Dummies.com. (Source: dummies.com)
  • The Molecular Grammar of Medicines: Isomerism, Chirality, and Stereochemical Relationships Explained - Chiralpedia. (Source: chiralpedia.com)
  • Effects of Stereoisomers on Drug Activity. (Source: medcraveonline.com)
  • Stereo Isomerism | Pharmaguideline. (Source: pharmaguideline.com)
  • Stereo Isomerism - Pharmaacademias. (Source: pharmaacademias.com)
  • Identify Chiral Centers – Organic Chemistry: How to…. (Source: orgohowto.com)
  • Chiral carbon & chiral drugs | Stereochemistry (article) - Khan Academy. (Source: khanacademy.org)
  • RULES FOR THE NOMENCLATURE OF ORGANIC CHEMISTRY SECTION E: STEREOCHEMISTRY. (Source: iupac.org)
  • 4.5. Adding Stereochemical Information to IUPAC Names – Introduction to Organic Chemistry - Saskatchewan Open Education Resources. (Source: openpress.usask.ca)
  • Identifying Chiral Centres (AQA A Level Chemistry): Revision Note - Save My Exams. (Source: savemyexams.com)
  • IUPAC Naming Example (with Stereochemistry) | Learn Organic Chemistry with Wizeprep. (Source: youtube.com)
  • 4.3: Stereogenic Centers - Chemistry LibreTexts. (Source: chem.libretexts.org)
  • 19833-96-6 | Methyl 2-cyclopentyl-2-hydroxy-2-phenylacet
  • The Indispensable Role of Methyl 2-Cyclopentyl-2-hydroxy-2-phenylacetate in Modern Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (Source: innopharmchem.com)
  • Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone - PMC. (Source: ncbi.nlm.nih.gov)
  • Methyl (2RS)-2-Cyclopentyl-2-hydroxy-2-phenylacetate - LGC Standards. (Source: lgcstandards.com)
  • Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate | 19833-96-6 - MilliporeSigma. (Source: sigmaaldrich.com)
  • Synthesis of methyl 2-hydroxyphenylacetate - PrepChem.com. (Source: prepchem.com)
  • 19833-96-6|Methyl 2-cyclopentyl-2-hydroxy-2-phenylacet
  • CAS No : 1373253-11-2| Chemical Name : Methyl 2-cyclopentyl-2-hydroxyphenylacetate | Pharmaffiliates.
  • 2-hydroxymethyl-2-cyclopentenone - Organic Syntheses Procedure. (Source: orgsyn.org)

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Methodological & Application

Transesterification of Methyl 2-cyclopentyl-2-hydroxyphenylacetate with 1-methyl-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield

Executive Summary

This application note details the optimized protocol for the transesterification of Methyl 2-cyclopentyl-2-hydroxyphenylacetate (Methyl


-cyclopentylmandelate) with 1-methyl-3-pyrrolidinol . This transformation is the critical intermediate step in the synthesis of the anticholinergic drug Glycopyrrolate (Glycopyrronium bromide) .

Unlike standard esterifications, this reaction involves a sterically hindered


-hydroxy ester and a heterocyclic alcohol. The protocol defined here utilizes a base-catalyzed, azeotropic distillation process  to drive the equilibrium to completion while minimizing the formation of the dehydration impurity (cyclopentenyl derivative), a common critical quality attribute (CQA) failure mode.

Scientific Foundation & Reaction Engineering

Reaction Mechanism

The reaction proceeds via a classic Nucleophilic Acyl Substitution . The base catalyst (Sodium Methoxide) deprotonates the hydroxyl group of 1-methyl-3-pyrrolidinol, generating a potent alkoxide nucleophile. This nucleophile attacks the carbonyl carbon of the methyl ester.

  • Thermodynamic Challenge: The reaction is an equilibrium process with a naturally low equilibrium constant (

    
    ).
    
  • Engineering Solution: To drive the reaction to completion (Le Chatelier’s Principle), the byproduct Methanol must be continuously removed. We utilize Toluene or n-Heptane as the solvent to form a low-boiling azeotrope with methanol, facilitating its removal via a Dean-Stark apparatus or fractional distillation column.

Strategic Stoichiometry (The "Purification Logic")

A common pitfall in this synthesis is the difficulty of separating the unreacted starting materials from the product, as both the starting alcohol (1-methyl-3-pyrrolidinol) and the product are tertiary amines .

  • Protocol Insight: We employ a slight excess of the Neutral Ester (Methyl 2-cyclopentyl-2-hydroxyphenylacetate).

  • Reasoning: By making the amine-alcohol the limiting reagent, we ensure its full consumption. The unreacted neutral ester can be easily separated from the basic product during the acid-base workup (see Section 4.2), whereas separating two amines is significantly more difficult.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical "Acid-Base Swing" purification logic.

G Start Reactants: 1. Methyl Ester (Excess) 2. Pyrrolidinol (Limiting) 3. NaOMe (Cat) Rxn Transesterification (Reflux in Toluene) Start->Rxn Azeo Methanol Removal (Azeotrope) Rxn->Azeo -MeOH Quench Quench (Aq. HCl) Rxn->Quench Complete Sep1 Phase Separation 1 (Acidic pH) Quench->Sep1 Org1 Organic Layer: Unreacted Methyl Ester (Discard/Recycle) Sep1->Org1 Neutrals Aq1 Aqueous Layer: Product Salt (Amine H+) Sep1->Aq1 Protonated Amines Base Basification (NaOH/Na2CO3) Aq1->Base Sep2 Phase Separation 2 (Basic pH) Base->Sep2 Final Final Product: Glycopyrrolate Base (Organic Layer) Sep2->Final Extraction

Figure 1: Reaction workflow emphasizing the separation of neutral impurities via pH manipulation.

Materials & Equipment

Reagents Table
ReagentRoleMW ( g/mol )Equiv.[1]Notes
Methyl 2-cyclopentyl-2-hydroxyphenylacetate Substrate234.291.10"Neutral Ester" - Used in excess.
1-Methyl-3-pyrrolidinol Nucleophile101.151.00"Amine Alcohol" - Limiting reagent.
Sodium Methoxide (NaOMe) Catalyst54.020.05 - 0.125-30% solution in MeOH is easiest to handle.
Toluene Solvent92.1410-15 VolAzeotropic agent (BP 110°C).
n-Heptane Alt. Solvent100.2110-15 VolAlternative if benzene-free process required.
Equipment[2][3][4]
  • Reactor: Glass-lined or Stainless Steel reactor with overhead stirring.

  • Distillation: Dean-Stark trap or fractional distillation column (packed) to continuously remove the Methanol-Toluene azeotrope (BP ~63.5°C).

  • Temperature Control: Oil bath or jacket heater capable of maintaining 110-120°C.

Detailed Experimental Protocol

Reaction Phase
  • Charge: To a clean, dry reactor under Nitrogen atmosphere, charge 1-Methyl-3-pyrrolidinol (1.0 eq) and Toluene (10 volumes).

  • Dry: Heat to reflux briefly to remove any trace water from the alcohol/solvent via the Dean-Stark trap. Cool to 60°C.

  • Add Ester: Charge Methyl 2-cyclopentyl-2-hydroxyphenylacetate (1.1 eq).

  • Catalysis: Add Sodium Methoxide solution (0.1 eq).

    • Note: The solution may turn slightly yellow.

  • Azeotropic Distillation: Heat the mixture to reflux (Pot temp: ~110-115°C).

    • Monitor the distillate temperature.[2] The initial distillate will be the Methanol/Toluene azeotrope (~64°C).

    • Continue reflux until the head temperature rises to pure Toluene boiling point (110.6°C) and the theoretical volume of Methanol is collected.

    • Time: Typically 4–8 hours.

  • IPC (In-Process Control): Sample the reaction mass. Analyze by HPLC.

    • Target: < 1.0% unreacted 1-Methyl-3-pyrrolidinol.[3]

Workup: The Acid-Base Swing

This step is critical for purity.

  • Quench: Cool the reaction mass to 20-25°C. Add Water (5 vol).

  • Acidification: Slowly add 10% HCl or Acetic Acid until the aqueous layer pH is 2.0 – 3.0.

    • Chemistry: This protonates the product (Glycopyrrolate base) and any remaining pyrrolidinol, forcing them into the aqueous phase. The unreacted Methyl Ester remains neutral.

  • Separation 1 (Impurity Removal): Stir for 15 mins and settle. Separate the layers.

    • Top (Organic) Layer: Contains excess Methyl Ester and non-basic impurities. Retain for recovery or discard.

    • Bottom (Aqueous) Layer: Contains Product.[4] Keep.

  • Wash: Wash the aqueous layer once with Toluene (2 vol) to ensure complete removal of the neutral ester.

  • Basification: Cool the aqueous layer to 5-10°C. Slowly add 20% NaOH or Na2CO3 solution until pH is 9.5 – 10.5.

    • Chemistry: The product is deprotonated back to its free base form, becoming lipophilic.

  • Extraction: Add Ethyl Acetate or Toluene (8 vol). Stir for 30 mins. Separate layers.

  • Concentration: Dry the organic layer over Na2SO4, filter, and concentrate under vacuum to obtain the Glycopyrrolate Base as a viscous oil or low-melting solid.

Critical Quality Attributes (CQAs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete Methanol removal.Ensure efficient fractionation. Check Dean-Stark operation. Increase solvent volume to improve boil-up.
Impurity: Cyclopentenyl Analog Dehydration of the

-hydroxyl group.
Reaction temperature too high (>125°C) or catalyst load too high. Reduce pot temperature or switch to milder base (e.g., K2CO3, though slower).
High Residual Ester Poor phase separation during acid wash.Ensure pH is < 3.0 during the first wash.[1] Increase settling time.
Racemization Extended exposure to strong base at high heat.Strict control of reaction time. Stop reaction immediately upon IPC completion.

Analytical Method (HPLC)[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 220 nm.

  • Retention Order: Pyrrolidinol (Early) < Glycopyrrolate Base (Mid) < Methyl Ester (Late).

References

  • Lunsford, C. D. (1960). 3-Pyrrolidinols.[1][5][6] U.S. Patent No.[1][7][4][5][8] 2,956,062.[1][4][5][8][9] Washington, DC: U.S. Patent and Trademark Office. Link

  • Mao, H., et al. (2014). Preparation method of glycopyrronium bromide. CN Patent No. 103819384A. Link

  • Gao, S., et al. (2020). Process for preparation of glycopyrrolate intermediate. WO Patent No. 2020148777A1. Link

  • Franko, B. V., & Lunsford, C. D. (1960). Derivatives of 3-Pyrrolidinols. III. The Chemistry, Pharmacology, and Toxicology of some N-Substituted-3-pyrrolidyl α-Substituted Phenylacetates. Journal of Medicinal and Pharmaceutical Chemistry, 2(5), 523-540.[1] Link

Sources

Application Notes and Protocols for Catalytic Transesterification Using Sodium Methoxide in Toluene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to performing catalytic transesterification using sodium methoxide in toluene. It is designed for professionals in research and development, particularly those in the pharmaceutical and fine chemical industries, where precise control over reaction conditions and product purity is paramount. This guide offers in-depth technical protocols, explains the underlying scientific principles, and provides critical safety information.

Introduction: The Strategic Advantage of Transesterification in Toluene

Transesterification, the process of exchanging the alkoxy group of an ester with another, is a fundamental reaction in organic synthesis.[1][2] While commonly associated with biodiesel production where an excess of alcohol is often used as the solvent, conducting this reaction in an inert solvent like toluene offers distinct advantages in the context of fine chemical and pharmaceutical synthesis.

The primary role of toluene is to act as a co-solvent, enhancing the miscibility of polar reactants, such as methanol, with non-polar substrates like large esters or triglycerides.[3] This improved miscibility overcomes mass transfer limitations, leading to a more homogeneous reaction mixture and potentially faster reaction rates.[3] Furthermore, the use of a non-alcoholic solvent allows for more precise control over the stoichiometry of the reacting alcohol.

Sodium methoxide (CH₃ONa) is a highly effective base catalyst for transesterification due to its ability to readily generate the nucleophilic methoxide ion.[2] It is often preferred over sodium hydroxide as it does not produce water as a byproduct, which can lead to undesirable saponification side reactions.[4]

Reaction Mechanism: The Role of Sodium Methoxide

The base-catalyzed transesterification proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the methoxide ion, a potent nucleophile, which attacks the electrophilic carbonyl carbon of the starting ester. This results in the formation of a tetrahedral intermediate. Subsequently, the original alkoxy group is eliminated, and the catalyst is regenerated, yielding the new ester.[1][2]

Safety First: Handling Sodium Methoxide

Sodium methoxide is a hazardous material that requires strict adherence to safety protocols. It is highly corrosive, flammable, and reacts violently with water.[5]

Essential Safety Precautions:

  • Handling: Always handle sodium methoxide in a well-ventilated fume hood.[3][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[3][6]

  • Storage: Store sodium methoxide in a cool, dry, and fireproof area away from acids, water, and oxidizing agents.[5]

  • Spills: In case of a spill, do not use water. Cover the spill with dry sand, sodium carbonate, or another inert, dry absorbent material and dispose of it as hazardous waste.[6]

  • Fire: Use a Class D fire extinguisher (for combustible metals) or dry chemical powder. Do not use water. [6]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the transesterification of a generic ester in toluene using sodium methoxide. Researchers should optimize the specific conditions for their particular substrate.

Reagents and Equipment
  • Starting Ester

  • Anhydrous Methanol

  • Sodium Methoxide (solid or as a solution in methanol)

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

Reaction Setup and Execution
  • Drying: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

  • Inert Atmosphere: Assemble the reaction apparatus (round-bottom flask, reflux condenser) and purge with an inert gas.

  • Reagent Addition:

    • To the round-bottom flask, add the starting ester and anhydrous toluene.

    • In a separate, dry, and inert-atmosphere-purged flask, prepare a solution of sodium methoxide in anhydrous methanol. The concentration of this solution will depend on the desired catalyst loading.

  • Reaction Initiation:

    • While stirring the ester/toluene mixture, add the sodium methoxide/methanol solution dropwise at room temperature.

    • After the addition is complete, slowly heat the reaction mixture to the desired temperature (typically 60-80 °C).

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[7]

  • Reaction Completion: Once the reaction has reached completion (as determined by the chosen analytical method), cool the mixture to room temperature.

Work-up Procedure
  • Quenching the Catalyst: Carefully add a weak acid (e.g., acetic acid or a saturated aqueous solution of ammonium chloride) to neutralize the sodium methoxide catalyst. This should be done cautiously as the reaction can be exothermic.

  • Aqueous Wash: Transfer the reaction mixture to a separatory funnel and wash with deionized water or brine to remove any remaining salts and methanol. Repeat the wash if necessary.

  • Phase Separation: Separate the organic (toluene) layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by techniques such as distillation, crystallization, or column chromatography, depending on its physical properties.

Visualizing the Process

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_glass Dry Glassware prep_reagents Prepare Reagents (Ester, Toluene, NaOMe in MeOH) prep_glass->prep_reagents add_ester_tol Add Ester & Toluene to Flask prep_reagents->add_ester_tol add_cat Add NaOMe/MeOH Solution add_ester_tol->add_cat heat Heat to Reaction Temp add_cat->heat monitor Monitor Reaction (TLC/GC/HPLC) heat->monitor quench Quench with Weak Acid monitor->quench wash Aqueous Wash quench->wash separate Separate Organic Layer wash->separate dry Dry with Na2SO4 separate->dry evap Evaporate Toluene dry->evap purify Purify Product (Distillation/Crystallization/Chromatography) evap->purify

Caption: Experimental workflow for catalytic transesterification.

Catalytic Cycle

G RCOOR' Starting Ester Intermediate Tetrahedral Intermediate RCOOR'->Intermediate + CH3O- RCOOCH3 Product Ester CH3OH Methanol CH3O- Methoxide Ion CH3OH->CH3O- + Base (catalyst regeneration) Intermediate->RCOOCH3 - R'O- R'O- Leaving Alkoxide R'O-->CH3OH + H+ (from solvent/trace water)

Caption: Catalytic cycle of sodium methoxide in transesterification.

Critical Reaction Parameters

The success of the transesterification reaction is highly dependent on several key parameters. The following table summarizes these parameters and their typical ranges.

ParameterTypical RangeEffect on Reaction
Temperature 60 - 80 °CHigher temperatures generally increase the reaction rate. However, temperatures above the boiling point of methanol will require a sealed reactor.
Catalyst Loading 0.5 - 2.0 mol%Higher catalyst loading can increase the reaction rate, but excessive amounts can lead to side reactions and complicate purification.
Substrate-to-Alcohol Ratio 1:1 to 1:5An excess of the reacting alcohol can shift the equilibrium towards the product side, increasing the yield.[4]
Reaction Time 1 - 24 hoursThe optimal reaction time depends on the reactivity of the substrate and the reaction conditions. Monitoring is crucial to determine completion.

Analytical Methods for Reaction Monitoring

Real-time or frequent monitoring of the reaction is essential for optimization and determining the endpoint. Several analytical techniques are suitable for this purpose:

  • Gas Chromatography (GC): An effective method for quantifying the disappearance of the starting material and the appearance of the product, especially for volatile esters.[7]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring a wide range of substrates and products, particularly those that are not amenable to GC.[7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor the reaction by observing changes in the carbonyl stretching frequencies of the ester functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the conversion by integrating the signals of the starting material and product.

Applications in Drug Development and Fine Chemicals

Transesterification is a valuable tool in the synthesis of pharmaceuticals and other high-value chemicals.[1] It is often employed to:

  • Modify the ester group of a lead compound to improve its pharmacokinetic properties (e.g., solubility, bioavailability).

  • Synthesize β-ketoesters, which are versatile intermediates in the construction of more complex molecules.[1]

  • Convert a readily available ester into a less common one that is required for a subsequent synthetic step.

Conclusion

The use of sodium methoxide in toluene for catalytic transesterification offers a powerful and controllable method for the synthesis of a wide variety of esters. By understanding the reaction mechanism, adhering to strict safety protocols, and carefully controlling the reaction parameters, researchers can effectively leverage this methodology for the development of novel pharmaceuticals and fine chemicals. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important synthetic transformation.

References

  • A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel. PMC.
  • A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst.
  • Applications of Transesterification in the Synthesis of Commercial and Noncommercial β -Ketoesters/Esters, Medicinally Important Heterocycles and Production of Biodiesel. Bentham Science Publishers.
  • Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide. PMC.
  • Fourier Transform Infrared Spectroscopy (FTIR) Method To Monitor Soy Biodiesel and Soybean Oil in Transesterification Reactions, Petrodiesel−Biodiesel Blends, and Blend Adulteration with Soy Oil.
  • Transesterific
  • ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL.
  • Sodium Methoxide/Zeolite-Supported Catalyst for Transesterification of Soybean Waste Cooking Oil for Biodiesel Production. MDPI.
  • Simple and Efficient Method for the Analysis of Transesterification Reaction Mixtures for Biodiesel Production by Reversed-Phase High Performance Liquid Chromatography.
  • Types of Organic Reactions- Esterific
  • Studies on two-step acid-base catalyzed transesterific
  • (PDF)
  • Biodiesel Production Techniques.
  • Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. Journal of Biochemical Technology.
  • Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). Biodiesel Fundamentals for High School Chemistry Classes.
  • Substitute for toluene in FAMEs transesterific
  • Esterification and Dean-Stark to determine end of reaction. r/chemhelp - Reddit.
  • Biodiesel-Alkaline Transesterification Process for Methyl Ester Production. Nature Environment and Pollution Technology.
  • material safety data sheet sodium methoxide (powder). Alkali Metals.
  • Sodium Methoxide - Safety D
  • Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance.
  • KINETICS STUDY ON TRANSESTERIFIC
  • US6489496B2 - Transesterification process - Google P
  • SODIUM METHOXIDE 30% SOLUTION IN METHANOL MSDS CAS-No. Loba Chemie.
  • 114820 - Sodium methoxide 25% in methanol - Safety D
  • Estimation of Reaction Rates of Transesterification P
  • Preparation of Ester Derivatives of Fatty Acids for Chrom
  • Recent advances in the transesterific
  • Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimiz
  • 8.2 The Reaction of Biodiesel: Transesterification. EGEE 439: Alternative Fuels from Biomass Sources - Welcome to EMS Online Courses.
  • What is Sodium Methoxide and its uses. Moonarc.

Sources

Development of a Stability-Indicating HPLC Method for the Analysis of Glycopyrrolate and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Glycopyrrolate and its associated impurities. Glycopyrrolate, a quaternary ammonium anticholinergic agent, presents unique analytical challenges due to its ionic nature and lack of a strong UV chromophore. This document outlines a systematic approach, from initial parameter selection to method validation, designed to ensure specificity, accuracy, and precision in compliance with regulatory standards. We will delve into the scientific rationale behind critical choices in column chemistry, mobile phase composition, and detector settings. The protocol detailed herein is intended for researchers, scientists, and quality control professionals involved in the development and manufacturing of Glycopyrrolate drug products.

Introduction: The Analytical Imperative for Glycopyrrolate

Glycopyrrolate is a synthetic quaternary ammonium compound utilized for its anticholinergic properties, notably in treating peptic ulcers and reducing salivation.[1][2] Its molecular structure, featuring a quaternary ammonium group, renders it highly polar and permanently charged, which complicates chromatographic retention and peak shape on traditional reversed-phase columns.[]

The stringent guidelines set by the International Council for Harmonisation (ICH), particularly ICH Q3B(R2), mandate the identification and quantification of impurities in new drug products.[1] Therefore, a well-developed, stability-indicating analytical method is not merely a quality control tool but a regulatory necessity. Such a method must be capable of separating the active pharmaceutical ingredient (API) from its process-related impurities and any degradation products that may form under various stress conditions. This ensures the safety, efficacy, and stability of the final pharmaceutical product.

This guide provides both the strategic framework and a detailed protocol for achieving this goal.

Strategic Method Development: A Rationale-Driven Approach

Developing a successful HPLC method for Glycopyrrolate impurities requires a clear understanding of the analyte's chemistry and its interaction with the chromatographic system.

The Core Challenge: Analyte-Stationary Phase Interaction

The primary hurdle in Glycopyrrolate analysis is managing the highly polar, cationic nature of the molecule. Standard C18 (L1 packing) or C8 (L7 packing) columns can exhibit poor peak shape (tailing) due to secondary ionic interactions between the positively charged Glycopyrrolate and negatively charged residual silanol groups on the silica surface.

Our Strategy: To counteract this, two approaches are synergistic:

  • Column Chemistry: Employ a modern, high-purity, base-deactivated silica column. These columns have end-capping technologies that minimize the number of accessible free silanols.

  • Mobile Phase Modifiers: Utilize an ion-pairing agent or a low pH mobile phase.

    • Ion-Pairing: Reagents like tetra-butyl ammonium hydrogen sulfate (TBAHS) or sodium-1-decanesulfonate introduce a hydrophobic counter-ion that pairs with the Glycopyrrolate cation.[1][2] This complex is more non-polar, enhancing retention on a reversed-phase column and improving peak symmetry.

    • Low pH: Maintaining a low mobile phase pH (e.g., 2.5-3.0) with a buffer like potassium phosphate suppresses the ionization of residual silanols, reducing the secondary interactions that cause peak tailing.[4][5]

Mobile Phase Optimization for Selectivity

The choice of mobile phase is critical for achieving the necessary resolution between Glycopyrrolate and its closely related impurities, such as Glycopyrrolate related compounds A, B, and C, as specified by the USP.[6][7]

  • Aqueous Phase (Mobile Phase A): A buffered aqueous solution is essential for pH control and reproducibility. A 25 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is an excellent starting point.[6]

  • Organic Phase (Mobile Phase B): Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to higher efficiency) and a lower UV cutoff, which is beneficial for low-wavelength detection.

  • Gradient Elution: An isocratic method is often insufficient for impurity profiling, where analytes with a wide range of polarities must be resolved. A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, is necessary to resolve polar impurities from the main peak and elute any non-polar degradants within a reasonable analysis time.

Detection: Maximizing Sensitivity

Glycopyrrolate lacks a significant chromophore, making sensitive UV detection challenging. The phenyl group allows for some absorbance, but the maximum is at a low wavelength.

  • Wavelength Selection: Detection at a low UV wavelength, typically around 222 nm , provides the necessary sensitivity for quantifying impurities at the 0.1% level required by ICH guidelines.[4][5][8]

  • Detector Choice: A Photo Diode Array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides spectral data, which is invaluable for assessing peak purity and helping to identify unknown degradation products during forced degradation studies.

Experimental Protocol: A Validated Method

This section provides a detailed, step-by-step protocol for the analysis of Glycopyrrolate impurities. This method has been designed based on principles outlined in pharmacopeias and the scientific literature.[5][6]

Equipment and Reagents
  • Instrumentation: HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Column: Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm (or equivalent high-performance C18 column).[9]

  • Chemicals:

    • Glycopyrrolate Reference Standard (RS)

    • Glycopyrrolate Related Compound A, B, and C RS[6][7]

    • Potassium Phosphate Monobasic (KH₂PO₄), HPLC grade

    • Phosphoric Acid (H₃PO₄), HPLC grade

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

Chromatographic Conditions
ParameterSetting
Column Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm
Mobile Phase A 25 mM KH₂PO₄ in water, adjusted to pH 2.5 with H₃PO₄.[6]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
14.0
14.1
16.0
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection Wavelength 222 nm[4][9]
Injection Volume 2 µL
Run Time 16 minutes
Preparation of Solutions
  • Diluent: Acetonitrile and Mobile Phase A (1:1 v/v).[6]

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Glycopyrrolate RS into a 50 mL volumetric flask. Add approximately 25 mL of Diluent, sonicate to dissolve, and dilute to volume with Diluent.

  • Impurity Stock Solution: Prepare a stock solution containing known concentrations of Glycopyrrolate Related Compounds A, B, and C.

  • System Suitability Solution (Spiked Sample): Spike the Standard Solution with the Impurity Stock Solution to obtain a final concentration of approximately 0.15% for each related compound relative to the Glycopyrrolate concentration.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution using the drug product (e.g., oral solution, injection) at a nominal concentration of 0.5 mg/mL Glycopyrrolate using the Diluent.

System Suitability Test (SST)

Before sample analysis, inject the System Suitability Solution five times and verify the following criteria:

  • Resolution: The resolution between the Glycopyrrolate peak and the closest eluting impurity (e.g., Glycopyrrolate Related Compound B) must be NLT 2.0 .[6]

  • Tailing Factor: The tailing factor for the Glycopyrrolate peak must be NMT 2.0 .[6]

  • Relative Standard Deviation (RSD): The %RSD for the peak areas of the five replicate injections must be NMT 5.0% for each impurity and the main analyte.

Forced Degradation (Stress Testing) Protocol

To establish the stability-indicating nature of the method, perform forced degradation studies on the Glycopyrrolate drug substance.[1][4] Analyze the stressed samples alongside an unstressed control.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize with 0.1 M NaOH before dilution.[1]

  • Base Hydrolysis: Dissolve the sample in 0.01 M NaOH and keep at room temperature for 1 hour. Neutralize with 0.01 M HCl before dilution.[1]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 4 hours.[1]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (365 nm) for 24 hours as per ICH Q1B guidelines.[1]

The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the Glycopyrrolate peak and from each other (Resolution > 2.0), and the peak purity of the Glycopyrrolate peak is maintained.

Visualization of the Method Development Workflow

The logical progression from initial planning to a validated method is crucial for success.

Method_Development_Workflow cluster_0 Phase 1: Planning & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stress Testing & Validation Analyte_Properties Review Glycopyrrolate Properties (Polarity, pKa, UV) Lit_Search Literature & USP Method Review Analyte_Properties->Lit_Search Initial_Conditions Select Initial Conditions (C18 Column, ACN/Buffer) Lit_Search->Initial_Conditions Mobile_Phase Optimize Mobile Phase (pH, Ion-Pair Agent) Initial_Conditions->Mobile_Phase Scouting Runs Gradient_Dev Develop Gradient Program (Resolution & Run Time) Mobile_Phase->Gradient_Dev Detection_Opt Optimize Detector (Wavelength = 222 nm) Gradient_Dev->Detection_Opt Forced_Deg Forced Degradation (ICH Q1A) (Acid, Base, Peroxide, Heat, Light) Detection_Opt->Forced_Deg Final Method Specificity Confirm Specificity & Peak Purity Forced_Deg->Specificity Validation Full Method Validation (ICH Q2) (Linearity, Accuracy, Precision) Specificity->Validation Final_Method_Report Final_Method_Report Validation->Final_Method_Report Final Application Note & Protocol

Caption: Workflow for HPLC Method Development for Glycopyrrolate.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable solution for the quantification of Glycopyrrolate and the analysis of its impurities. By systematically addressing the challenges of column selection, mobile phase composition, and detection, this method achieves excellent separation and sensitivity. The successful resolution of degradation products generated under forced degradation conditions confirms its stability-indicating properties, making it suitable for routine quality control and stability studies in a regulated pharmaceutical environment. Adherence to the described protocol and system suitability criteria will ensure trustworthy and reproducible results, supporting the development of safe and effective Glycopyrrolate drug products.

References

  • Agarwal, B., Sachin, J., Kadam, P., Sakpal, P., Nalawade, S., Maske, S., & Dale, P. (2023). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection. CoLab.
  • De-Oliveira, G. G., & Singh, A. K. (2018). case study of Glycopyrrolate Analytical lifecycle management oriented development and validation of a new stability-indicating ultra-fast liquid chromatographic method. SciELO.
  • Patel, D., et al. (2022). Stability Indicating Assay Method Development and Validation by RP-UPLC with PDA detector for Simultaneous Estimation of Glycopyrrolate and Neostigmine in Pharmaceutical dosage form. Research Journal of Pharmacy and Technology.
  • Pippalla, S., Nekkalapudi, A., & Jillellamudi, S. (2022). Stability Indicating RP-UPLC Method for Quantification of Glycopyrrolate, Methylparaben and Propylparaben Assay in Liquid Oral Formulation. American Journal of Analytical Chemistry, 13, 538-552.
  • Agarwal, B., et al. (2024). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection. Journal of Chromatographic Science, 62(3), 213-221.
  • United States Pharmacopeia (2025). Glycopyrrolate Monograph. USP 2025.
  • USP Store. Glycopyrrolate Related Compound I.
  • Sigma-Aldrich. Glycopyrrolate Related Compound C USP Reference Standard.
  • GLP Pharma Standards. Glycopyrrolate USP Related Compound B.
  • Reddy, M. P., Reddy, O. S., Rao, K. C., & Subha, M. C. S. (2022). Simple and Rapid Method Development for Glycopyrrolate Injection Using High-Performance Liquid Chromatography (HPLC). International Journal of Pharmaceutical and Biological Sciences, 13(2), 1-8.
  • Nebiu, D., Walter, M., Lachmann, B., Kopelent, H., & Noe, C. R. (2007). Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC. Pharmazie, 62(6), 406-410.
  • BOC Sciences. Glycopyrrolate and Impurities.
  • Kumar, A. et al. (2023). Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. International Journal of Membrane Science and Technology.

Sources

Application Note: Strategic Chiral Resolution of Methyl 2-cyclopentyl-2-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Methyl 2-cyclopentyl-2-hydroxyphenylacetate (also known as cyclopentylmandelic acid methyl ester) is a critical chiral intermediate in the synthesis of anticholinergic drugs such as Glycopyrronium bromide . The pharmacological efficacy of the final drug is strictly dependent on the stereochemistry at the C2 position; typically, the (


)-enantiomer is the eutomer (active form) for muscarinic receptor antagonism, while the (

)-enantiomer may be inactive or contribute to off-target effects.

This Application Note provides a comprehensive guide for the chiral resolution of this molecule. Unlike generic guides, we present a multi-modal approach :

  • Analytical HPLC: For purity assessment and reaction monitoring.

  • Preparative SFC: For "green" scale-up and isolation.

  • Biocatalytic Kinetic Resolution: An alternative synthetic route for high-enantiomeric excess (ee) production.

Chemical Structure & Separation Mechanism[1][2]

The target molecule possesses a single chiral center at the


-carbon, flanked by a phenyl ring, a cyclopentyl ring, and a hydroxyl group.
  • Interaction Sites: The hydroxyl group (-OH) acts as a hydrogen bond donor/acceptor. The phenyl and cyclopentyl rings provide sites for

    
    -
    
    
    
    interactions and steric discrimination within the chiral stationary phase (CSP) grooves.
  • Separation Strategy: Amylose and Cellulose-based CSPs are the primary choice due to their ability to form inclusion complexes and hydrogen-bonding networks with the phenyl-glycolic moiety.

Workflow Visualization

The following decision tree outlines the logical flow from initial screening to scale-up.

ChiralWorkflow Start Racemic Methyl 2-cyclopentyl-2-hydroxyphenylacetate Screening Phase 1: Analytical Screening (HPLC Normal Phase) Start->Screening Decision Resolution (Rs) > 1.5? Screening->Decision Optimize Optimize Mobile Phase (Temp, Modifier %) Decision->Optimize No ScaleUp Phase 2: Scale-Up Strategy Decision->ScaleUp Yes Optimize->Screening SFC Method A: Preparative SFC (Green, Fast Recovery) ScaleUp->SFC Enzymatic Method B: Biocatalytic Resolution (Lipase-mediated) ScaleUp->Enzymatic Final Isolated Enantiomers (>99% ee) SFC->Final Enzymatic->Final

Figure 1: Strategic workflow for method development and scale-up.

Part 1: Analytical HPLC Method Development

This protocol is the industry standard for determining optical purity (ee%) and monitoring synthesis.

Column Selection Strategy

For phenyl-glycolic esters, Polysaccharide-based columns are superior to Pirkle-type or Ligand-exchange phases.

  • Primary Screen: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Secondary Screen: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Rationale: The helical structure of the amylose polymer (AD-H) creates a specific cavity that accommodates the cyclopentyl ring, while the carbamate groups engage in H-bonding with the substrate's hydroxyl group.

Screening Protocol (Normal Phase)[3]

Objective: Achieve baseline separation (


) in under 15 minutes.
ParameterCondition A (Standard)Condition B (Polarity Adjusted)
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)Chiralcel OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)n-Hexane / Ethanol (95:5 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C20°C (Lower temp improves selectivity)
Detection UV @ 210 nm (Ester carbonyl) & 254 nm (Phenyl)UV @ 210 nm

Technical Insight: If peak tailing is observed due to the free hydroxyl group interacting with residual silanols, add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. However, for the methyl ester, this is rarely necessary compared to the free acid form.

System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Capacity Factor (

    
    ):  First peak should elute with 
    
    
    
    to avoid unretained solvent interference.

Part 2: Preparative Supercritical Fluid Chromatography (SFC)

For isolating grams to kilograms of the enantiomer, SFC is preferred over HPLC due to lower viscosity (higher flow rates) and reduced solvent evaporation costs.

Transition from HPLC to SFC

The separation on Chiralpak AD-H in Normal Phase (Hexane/IPA) usually translates well to Chiralpak AD-3 in SFC (CO


/MeOH), but retention times will decrease significantly.
Preparative SFC Protocol[4]
  • Instrument: Preparative SFC System (e.g., Waters Prep 100q or equivalent).

  • Stationary Phase: Chiralpak AD-H or AD-3 (20 mm x 250 mm).

  • Mobile Phase:

    • A: CO

      
       (Supercritical grade)
      
    • B: Methanol (Modifier)[1][2]

  • Gradient: Isocratic 15% B (Start at 10%, ramp to 20% if retention is too high).

  • Back Pressure Regulator (BPR): 120 bar.

  • Temperature: 35°C.

  • Throughput Calculation:

    • Loading: 50–100 mg per injection (stacked injections).

    • Cycle Time: ~4–6 minutes.

    • Daily Output: ~20–30 g/day on a 20mm column.

Safety Note: Ensure CO


 ventilation. The collected fractions will be in Methanol; evaporation is rapid, yielding the pure oil/solid.

Part 3: Biocatalytic Kinetic Resolution (Alternative)

If chromatographic separation is too costly for the required scale, enzymatic resolution offers a chemical alternative.

Mechanism

Lipases can selectively transesterify the (


)-enantiomer of the hydroxy ester, leaving the (

)-enantiomer unreacted (or vice versa), or hydrolyze the ester group.
Protocol
  • Enzyme: Lipase PS (Pseudomonas cepacia) or Novozym 435 (Candida antarctica Lipase B).[3]

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Solvent: Diisopropyl ether or MTBE (hydrophobic solvents preserve enzyme activity).

  • Procedure:

    • Dissolve racemic Methyl 2-cyclopentyl-2-hydroxyphenylacetate in MTBE.

    • Add Vinyl Acetate (3 equivalents).

    • Add Lipase PS (Immobilized on celite).

    • Incubate at 30°C with shaking.

    • Monitor: Use the HPLC method from Part 1. Stop reaction when conversion reaches 50%.

    • Workup: Filter enzyme. The reaction mixture now contains the acetylated (

      
      )-enantiomer  and the unreacted (
      
      
      
      )-alcohol
      . These have vastly different polarities and can be separated by standard silica flash chromatography (non-chiral).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad Peaks Solubility issues or strong H-bondingIncrease alcohol modifier %; Increase Temp to 35°C.
Peak Splitting Sample solvent mismatchDissolve sample in mobile phase (Hexane/IPA) rather than pure IPA or MeOH.
Loss of Resolution Column contaminationWash column with 100% Ethanol (for AD/OD columns) at low flow. Do not use DMF/DMSO.
Inverted Elution Order Change in CSP or Mobile PhaseConfirm column lot. Note that changing from IPA to EtOH can sometimes swap elution order on Amylose columns.

References

  • Chiral HPLC Screening Strategies

    • Perrin, C., et al. "Approach to the development of chiral HPLC methods." Journal of Chromatography A, 2004.[4]

  • SFC for Pharmaceutical Intermediates

    • Hamman, C., et al. "Supercritical fluid chromatography...
  • Enzymatic Resolution of Mandelic Derivatives

    • Gotor, V. "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 1999.
  • Glycopyrrolate Synthesis Context

    • U.S. Patent 8,067,454.
  • Polysaccharide Column Mechanisms

    • Daicel Chiral Technologies.[5] "Instruction Manual for CHIRALPAK® AD-H."

Disclaimer: This protocol is intended for research and development purposes. Users must validate methods according to their specific regulatory requirements (e.g., GMP/GLP) before clinical application.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Cyclopentenyl Mandelic Acid Ester Byproduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of the cyclopentenyl mandelic acid ester byproduct during synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize the yield of your desired cyclopentyl ester, and simplify downstream processing.

Frequently Asked Questions (FAQs)
Q1: What is the cyclopentenyl mandelic acid ester byproduct and why is it a problem?

The cyclopentenyl mandelic acid ester is an unsaturated impurity that arises from a competing elimination side-reaction during the synthesis of the target saturated cyclopentyl mandelic acid ester. The formation of this byproduct is a significant issue because it is often difficult to separate from the desired product due to similar physical properties. Its presence reduces the overall yield and necessitates an additional, often costly, hydrogenation step to convert the unsaturated byproduct back into the desired saturated product[1].

The core reaction is typically an esterification or transesterification. Under certain conditions, particularly with heat or the presence of a strong base, a molecule of water (or alcohol in transesterification) is eliminated from the cyclopentyl mandelic acid moiety. This involves the removal of the hydroxyl group from the mandelic acid core and a proton from the adjacent cyclopentyl ring, resulting in the formation of a carbon-carbon double bond in the cyclopentyl ring.

Reactants Cyclopentyl Mandelic Acid + Alcohol (R'-OH) Intermediate Reaction Intermediate Reactants->Intermediate Esterification Conditions (Base/Acid, Heat) Desired_Product Desired Product: Cyclopentyl Mandelic Acid Ester Byproduct Byproduct: Cyclopentenyl Mandelic Acid Ester Intermediate->Desired_Product Substitution Pathway (Favored by mild conditions) Intermediate->Byproduct Elimination Pathway (Competing Side-Reaction)

Caption: Competing substitution and elimination pathways.

Troubleshooting Guide: Minimizing Byproduct Formation

This section provides actionable solutions to common problems encountered during the synthesis of cyclopentyl mandelic acid esters.

Q2: My reaction produces over 10% of the cyclopentenyl byproduct. How can I mitigate this?

High levels of the elimination byproduct are typically a result of overly harsh reaction conditions. The primary factors to investigate are the choice of base, reaction temperature, and solvent.

Troubleshooting Workflow:

Start High Byproduct (>10%) Detected Step1 Step 1: Evaluate Base Is it a strong, non-hindered base (e.g., Na, NaOMe)? Start->Step1 Action1 Action: Switch to a weaker, non-nucleophilic base (e.g., Na2CO3, K2CO3) Step1->Action1 Yes Step2 Step 2: Assess Temperature Is the reaction run > 80°C? Step1->Step2 No Action1->Step2 Action2 Action: Lower temperature to 60-75°C and monitor kinetics. Step2->Action2 Yes Step3 Step 3: Check Solvent Is it a protic or non-polar solvent? Step2->Step3 No Action2->Step3 Action3 Action: Use a polar aprotic solvent (e.g., Acetonitrile) to favor substitution. Step3->Action3 Yes End Byproduct Minimized (<2%) Step3->End No - Re-evaluate starting material purity Action3->End

Caption: A systematic approach to reducing byproduct formation.

Q3: What is the role of the base/catalyst, and what are some better alternatives?

The base or catalyst plays a critical role in promoting the desired esterification while potentially accelerating the undesired elimination.

  • Problematic Catalysts: Strong bases like metallic sodium or sodium methoxide, often used in classical transesterification reactions, significantly promote the elimination pathway leading to the cyclopentenyl byproduct[1].

  • Recommended Alternatives:

    • Mild Inorganic Bases: Weaker bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are effective at promoting the reaction of an activated alcohol with the carboxylic acid under much milder conditions that disfavor elimination[1].

    • Modern Catalysts: For direct esterification, consider using catalysts designed for mild conditions. For instance, nickel(II)-catalyzed esterification of mandelic acids has been shown to proceed efficiently with high yields under gentle conditions.

    • Coupling Reagents: Reagents like carbonyldiimidazole (CDI) can be used for direct esterification. However, this method can be expensive and introduce its own set of byproducts (e.g., imidazole compounds), requiring careful consideration of the overall process economy[1].

Q4: How does reaction temperature influence the formation of the cyclopentenyl byproduct?

Elimination reactions generally have a higher activation energy than the corresponding substitution reactions. This means that at elevated temperatures, the rate of the elimination reaction increases more significantly than the rate of the desired esterification.

  • High Temperatures (>80-90°C): Often lead to a substantial increase in the cyclopentenyl byproduct.

  • Optimal Temperature Range: A range of 75-80°C has been reported in a successful synthesis that achieved high purity[1]. It is crucial to perform temperature scouting studies for your specific substrate combination, starting lower and gradually increasing while monitoring the product-to-byproduct ratio via HPLC.

Advanced Strategies & Analytical Methods
Q5: Are there alternative synthetic strategies that inherently avoid this byproduct?

Yes. A highly effective strategy is to modify the synthetic route to avoid conditions that favor elimination. One patented approach involves activating the alcohol component rather than the carboxylic acid. Instead of directly using an alcohol like 1-methyl-pyrrolidin-3-ol, a derivative such as N-methyl-3-methylsulphonyloxypyrrolidine is used[1].

In this process, the hydroxyl group of the alcohol is converted into a better leaving group (a mesylate). This allows the reaction with cyclopentyl mandelic acid to proceed as a nucleophilic substitution under the influence of a mild base like sodium carbonate. This route effectively circumvents the harsh conditions of traditional esterification and has been shown to produce the desired ester with high purity (96% by HPLC)[1].

Q6: How can I accurately identify and quantify the cyclopentenyl byproduct?

Accurate analytical monitoring is essential for optimizing your reaction. A combination of chromatographic and spectroscopic methods should be employed.

MethodPurposeKey IndicatorsReference
HPLC Quantification & Reaction Monitoring. The primary tool for determining the ratio of desired product to byproduct.A separate peak for the byproduct, often with a slightly different retention time on a reverse-phase column (e.g., C18). UV detection around 220 nm is typical.[1][2]
¹H NMR Structural Confirmation. Unambiguously confirms the presence of the double bond.Appearance of vinylic proton signals (typically in the 5.0-6.5 ppm range) corresponding to the C=C bond in the cyclopentenyl ring. These signals are absent in the desired product.[3]
GC-MS Identification & Purity Analysis. Useful for identifying volatile ester products and impurities.The byproduct will have a molecular ion peak that is 18 units (mass of H₂O) less than the desired product.
Experimental Protocols
Protocol 1: Optimized Synthesis via Sulfonate Activation

This protocol is adapted from a patented procedure designed to minimize elimination byproducts.[1]

  • Reaction Setup: To a suitable reaction vessel, add cyclopentyl mandelic acid (1.0 eq), acetonitrile (12 mL per gram of acid), sodium carbonate (2.3 eq), and N-methyl-3-methylsulphonyloxypyrrolidine (1.1 eq).

  • Heating: Heat the mixture to 75-80°C and maintain this temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via HPLC to track the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature (25-30°C). Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the combined filtrate under vacuum to yield the crude N-Methyl-3-pyrrolidinyl cyclopentylmandelate. The reported purity for this method is high (96% by HPLC), indicating minimal byproduct formation[1].

Protocol 2: General HPLC Method for Purity Analysis

This method is a general guideline based on typical conditions for analyzing mandelic acid derivatives.[2]

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.1 M, pH adjusted to 2.7). The ratio should be optimized for your specific compounds, starting around 50:50.

  • Flow Rate: 0.6 - 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

References
  • Sequential α-lithiation and aerobic oxidation of an arylacetic acid - continuous-flow synthesis of cyclopentyl mandelic acid. Journal of Flow Chemistry.
  • Process for preparation of glycopyrrolate intermediate.
  • Preparation method of a-cyclopentyl methyl mandelate.
  • Sequential α-lithiation and aerobic oxidation of an arylacetic acid - continuous-flow synthesis of cyclopentyl mandelic acid.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Basic esters of mandelic acid and a process of making same.
  • A-Cyclopentyl-mandelic acid, methyl ester. SpectraBase.
  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex form
  • GC Analysis of Mandelic Acid Methyl Ester Enantiomers on Astec ® CHIRALDEX ™ G-TA. Sigma-Aldrich.
  • Nickel-catalyzed esterification of mandelic acids with alcohols. Arabian Journal of Chemistry.
  • Zeolite Catalysis for Mandelic Acid Conversion and Cyclic Monomer Synthesis. Durham e-Theses.

Sources

Improving yield of transesterification reaction for Glycopyrrolate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for process chemists and researchers working on the synthesis of Glycopyrrolate. It focuses exclusively on the critical transesterification step, synthesizing data from patent literature and process chemistry principles.

Module: Transesterification Efficiency & Yield Maximization Status: Active | Persona: Senior Application Scientist

Executive Summary: The Equilibrium Challenge

The synthesis of Glycopyrrolate involves a pivotal transesterification reaction between methyl


-cyclopentylmandelate (MCPM)  and 1-methyl-3-pyrrolidinol (1-M-3-P) .

Unlike irreversible reactions, this transformation is equilibrium-controlled. The primary cause of yield loss is not catalyst failure, but the thermodynamic refusal of the reaction to proceed forward without active intervention. To achieve yields >85%, your process must shift the equilibrium by continuously removing the methanol byproduct.

Core Reaction Scheme

The following diagram illustrates the reaction pathway and the critical diversion points where yield is lost.

Glycopyrrolate_Reaction_Pathway Reactants Reactants (MCPM + 1-M-3-P) Intermed Tetrahedral Intermediate Reactants->Intermed Nucleophilic Attack Side_Hydrolysis Hydrolysis Impurity (Cyclopentylmandelic Acid) Reactants->Side_Hydrolysis + H2O (Moisture) Catalyst Catalyst (NaOMe or NaH) Catalyst->Intermed Activation Product Target Ester (Glycopyrrolate Base) Intermed->Product Elimination Methanol Methanol (Byproduct) Intermed->Methanol Elimination Product->Intermed Reverse Rxn (If MeOH present) Azeotropic Removal Azeotropic Removal Methanol->Azeotropic Removal Dean-Stark / Distillation

Figure 1: Mechanistic pathway of Glycopyrrolate transesterification showing the critical necessity of methanol removal to prevent the reverse reaction.

The "Golden Standard" Protocol

Do not deviate from these baseline parameters without a specific hypothesis. This protocol relies on the principle of Azeotropic Distillation.

Reagents & Stoichiometry
ComponentRoleEq.Notes
Methyl

-cyclopentylmandelate
Substrate1.0Must be dried (KF < 0.1%).
1-Methyl-3-pyrrolidinol Nucleophile1.2 - 1.5Slight excess drives kinetics.
n-Heptane or Toluene Solvent10-15 VolForms azeotrope with Methanol.
Sodium Methoxide (NaOMe) Catalyst0.05 - 0.130% solution in MeOH or solid.
Alternative: Sodium Hydride Catalyst0.05Higher activity, greater moisture sensitivity.
Step-by-Step Execution
  • System Preparation: Equip a 3-neck RBF with a mechanical stirrer, temperature probe, and a Dean-Stark trap topped with a reflux condenser. Flush with

    
    .
    
  • Drying Phase: Charge the ester and alcohol into the solvent (Heptane/Toluene). Heat to reflux and drain the Dean-Stark trap before adding the catalyst to ensure the system is chemically dry (KF < 0.05%).

  • Catalysis: Cool slightly (below reflux) and charge the catalyst.

  • Reaction Drive: Return to vigorous reflux (

    
    ).
    
    • Critical Action: The methanol-heptane azeotrope will collect in the trap. You must periodically drain the trap or use a continuous removal design.

  • Monitoring: Track the disappearance of the methyl ester via HPLC. Do not stop until conversion >98%.

  • Quench: Cool to

    
     and quench with dilute aqueous acid (e.g., 1N HCl) or water to destroy the alkoxide.
    

Troubleshooting Center (FAQs)

Case File 1: "My conversion stalls at 60-70%."

Diagnosis: Equilibrium Lock. The reaction has reached thermodynamic equilibrium because the methanol byproduct is not being removed fast enough. Corrective Actions:

  • Check the Trap: Is the Dean-Stark trap actually collecting liquid? If the reflux is too gentle, the azeotrope vapor won't reach the condenser. Increase mantle temperature to ensure vigorous boil-up.

  • Solvent Choice: If using Toluene (

    
    ), switch to n-Heptane (
    
    
    
    ) or a mix. Heptane forms a better azeotrope with methanol (approx 50% methanol in vapor phase) compared to Toluene, facilitating easier removal [1].
  • Nitrogen Sweep: Introduce a gentle subsurface nitrogen sparge to help carry methanol vapor out of the liquid phase.

Case File 2: "I see a large 'Acid' impurity peak."

Diagnosis: Moisture Ingress (Hydrolysis). The ester bond is hydrolyzing to form Cyclopentylmandelic Acid instead of transesterifying. Corrective Actions:

  • Source Tracing: The 1-methyl-3-pyrrolidinol is highly hygroscopic. If it was left open or dispensed in humid air, it is wet.

  • Protocol Shift: Implement a "Pre-Reflux" step. Reflux the solvent and reactants without the catalyst for 30 minutes and drain the Dean-Stark trap. Only add the catalyst (NaOMe/NaH) once the solvent is dry.

Case File 3: "The reaction mixture turned dark/black."

Diagnosis: Thermal Decomposition / Oxidation. Corrective Actions:

  • Inert Atmosphere: Ensure a positive pressure of Nitrogen is maintained. 1-methyl-3-pyrrolidinol amines can oxidize at high temperatures.

  • Temperature Limit: Do not exceed

    
    . If using Toluene, ensure the oil bath is not set excessively high (>130°C) to force reflux.
    
Case File 4: "Yield is good, but racemization occurred."

Diagnosis: Base-Catalyzed Epimerization. The


-proton is acidic. Excessive base or prolonged heating can scramble the stereocenters (R,S to R,R/S,S mixtures).
Corrective Actions: 
  • Catalyst Loading: Reduce NaOMe loading to 0.05 eq.

  • Quench Timing: Do not let the reaction "soak" at heat after conversion is complete. Quench immediately upon passing IPC (In-Process Control) limits.

Advanced Process Logic (Decision Tree)

Use this logic flow to diagnose low yields during the experiment.

Troubleshooting_Logic Start Issue: Low Yield (<80%) Check_KF Step 1: Check Water Content (KF of Rxn Mix) Start->Check_KF Is_Wet High Moisture (>0.1%) Check_KF->Is_Wet Is_Dry Dry (<0.1%) Check_KF->Is_Dry Action_Dry Action: Pre-dry reagents via azeotrope before catalyst Is_Wet->Action_Dry Check_Conv Step 2: Check Conversion (Is SM remaining?) Is_Dry->Check_Conv Stalled Stalled at ~60% Check_Conv->Stalled Decomp High Impurities Check_Conv->Decomp Action_Equil Action: Improve MeOH Removal (Switch to Heptane, Check Reflux) Stalled->Action_Equil Action_Temp Action: Lower Temp or Reduce Base Loading Decomp->Action_Temp

Figure 2: Troubleshooting logic tree for diagnosing yield failures in transesterification.

References

  • Google Patents. (2020). Process for preparation of glycopyrrolate intermediate (WO2020148777A1). Retrieved from

  • ChemicalBook. (2024). Glycopyrrolate Manufacturing Process and Properties.[1][2][3][4][5][6] Retrieved from

  • Google Patents. (2014). Preparation method of glycopyrronium bromide (CN103819384A). Retrieved from

  • Sigma-Aldrich. (2024). Glycopyrrolate USP Reference Standard Data Sheet. Retrieved from

  • Google Patents. (2009). Synthetic method of Glycopyrrolate (KR101460694B1).[5][6] Retrieved from

Sources

Technical Support Center: Moisture Removal for Methyl 2-cyclopentyl-2-hydroxyphenylacetate (MCHPA)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MCHPA-H2O-001 Assigned Specialist: Senior Application Scientist Status: Open Topic: Optimization of Moisture Removal Protocols to Prevent Hydrolysis and Elimination

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Methyl 2-cyclopentyl-2-hydroxyphenylacetate (MCHPA) is a critical


-hydroxy ester intermediate, primarily utilized in the synthesis of anticholinergics like Glycopyrrolate .

Removing moisture from MCHPA reaction mixtures is not merely about "drying"; it is a chemoselective challenge. The molecule possesses two highly reactive functional groups susceptible to water-induced degradation:

  • The Ester Moiety: Prone to hydrolysis, yielding 2-cyclopentyl-2-hydroxyphenylacetic acid (Cyclopentylmandelic acid) . This acid is a tenacious impurity that disrupts downstream crystallization.

  • The Tertiary Benzylic Alcohol: Prone to acid-catalyzed dehydration (elimination), yielding the alkene side-product.

The Golden Rule: Moisture removal must be aggressive enough to prevent hydrolysis but gentle enough (thermally and chemically) to prevent dehydration.

Critical Control Points (The "Why")

Before initiating any protocol, understand the failure modes associated with wet MCHPA mixtures.

Failure ModeTriggerChemical ConsequenceImpact on Final Drug Substance
Hydrolysis Water + Heat (>50°C) + Trace Acid/BaseFormation of Cyclopentylmandelic AcidLow yield; failure of Glycopyrrolate quaternary salt crystallization.
Dehydration Strong Acidic Drying Agents or High Temp (>110°C)Formation of Methyl 2-cyclopentylidene-2-phenylacetate (Alkene)UV-active impurity; difficult to separate by recrystallization.
Transesterification Methanol + Water + CatalystMethyl ester exchange (if other alcohols present)Purity profile degradation.

Module A: Azeotropic Distillation (The Industrial Standard)

Applicability: Bulk solvent removal, scale-up (>50g), and post-Grignard workup. Preferred Solvent: Toluene (forms azeotrope with water at 84.1°C, 20.2% water composition).

The Protocol

This method relies on the ternary interactions between the ester, the solvent, and water. Toluene is ideal because it solubilizes MCHPA while excluding water, and its boiling point (110°C) is manageable under vacuum to prevent thermal degradation.

Step-by-Step Workflow:

  • Solvent Swap: If the reaction was performed in THF or Ether (common for Grignard), exchange the solvent to Toluene via vacuum distillation. Do not heat above 45°C during the swap.

  • Charge: Place the crude MCHPA/Toluene mixture in a flask equipped with a Dean-Stark trap and reflux condenser.

  • Vacuum Assist: Apply partial vacuum (approx. 200–300 mbar).

    • Reasoning: This lowers the azeotropic boiling point from ~84°C to <50°C, protecting the tertiary alcohol from dehydration.

  • Reflux: Heat to gentle reflux. Monitor the water collection in the trap.

  • Endpoint: Continue until the distillate is clear and no water droplets separate in the trap for 30 minutes.

  • Cool Down: Cool to 20°C under nitrogen/argon atmosphere.

Workflow Logic Visualization

AzeotropeLogic Start Start: Wet MCHPA Mixture SolventCheck Solvent = Toluene? Start->SolventCheck Swap Swap to Toluene (Max T < 45°C) SolventCheck->Swap No Vacuum Apply Vacuum (200-300 mbar) SolventCheck->Vacuum Yes Swap->Vacuum Reflux Reflux & Monitor Dean-Stark Trap Vacuum->Reflux CheckWater Water Separating? Reflux->CheckWater CheckWater->Reflux Yes Cool Cool to 20°C (Inert Gas) CheckWater->Cool No (Dry)

Figure 1: Logic flow for azeotropic drying of MCHPA, emphasizing thermal protection via vacuum.

Module B: Chemical Desiccation (Lab Scale)

Applicability: Small scale (<50g), final polishing of organic layers. Constraint: Avoid acidic drying agents (e.g., Silica gel, acidic Alumina) which trigger elimination.

Comparative Guide to Desiccants
DesiccantCapacityRatepH NatureSuitability for MCHPA
Magnesium Sulfate (

)
HighFastSlightly AcidicModerate. Good for rapid drying, but minimize contact time (<15 mins) to avoid elimination risks.
Sodium Sulfate (

)
HighSlowNeutralExcellent. Safest choice. Requires longer contact time (30+ mins) but poses zero risk to the tertiary alcohol.
Calcium Chloride (

)
LowFastBasicPoor. Can complex with the ester/alcohol oxygen, leading to product loss.
Molecular Sieves (3Å/4Å) LowSlowBasic/NeutralGood. Best for storing the final oil if strictly anhydrous conditions are needed.

Recommended Protocol:

  • Wash the organic layer with Brine (saturated NaCl) to remove bulk water.

  • Add Sodium Sulfate (

    
    )  (approx. 2g per 100mL solution).
    
  • Stir gently for 30 minutes at room temperature.

  • Filter through a sintered glass funnel. Do not use paper filters if strict moisture control is required, as paper contains moisture.

Troubleshooting & FAQs

Q1: I detect "Cyclopentylmandelic Acid" in my HPLC after drying. What happened?

Diagnosis: Hydrolysis occurred.[1][2][3] Root Cause: You likely heated the mixture while it was still wet, or the pH was not neutral. Fix:

  • Ensure the crude mixture is neutralized (pH 6-7) before heating. If the reaction was quenched with acid (common in Grignard), wash with saturated Sodium Bicarbonate (

    
    ) before any drying step.
    
  • Switch to Vacuum Azeotropic Distillation (Module A) to keep the temperature below 50°C.

Q2: The mixture turned into a milky emulsion during the water wash.

Diagnosis: Surfactant effect due to the amphiphilic nature of the hydroxy-ester. Fix:

  • The "Salting Out" Method: Add solid NaCl directly to the emulsion and stir. The increased ionic strength forces phase separation.

  • Filtration: Pass the emulsion through a pad of Celite. The solid often breaks the surface tension bubbles.

Q3: Can I use Methanol to recrystallize the final product if it's wet?

Diagnosis: High risk of Transesterification. Fix: Absolutely Not if a catalyst is present. If you must use methanol, ensure the material is pH neutral and water-free first. Toluene/Heptane or Methyl Ethyl Ketone (MEK) are superior crystallization solvents for MCHPA derivatives [1].

Decision Tree for Troubleshooting

Troubleshooting Issue Issue Detected Type Identify Impurity/State Issue->Type Acid Acid Impurity Found (Hydrolysis) Type->Acid Alkene Alkene Impurity Found (Dehydration) Type->Alkene Emulsion Emulsion (No Separation) Type->Emulsion Action1 Check pH -> Neutralize Reduce Temp Acid->Action1 Action2 Avoid MgSO4 Use Na2SO4 Lower Drying Temp Alkene->Action2 Action3 Add Solid NaCl Filter thru Celite Emulsion->Action3

Figure 2: Troubleshooting decision tree for common MCHPA isolation issues.

References

  • Process for Preparation of Glycopyrrolate. United States Patent 8,063,243. Describes the synthesis of the MCHPA intermediate and the use of Toluene/MEK for isolation and crystallization.

  • Synthesis of Glycopyrrolate and Intermediates. United States Patent 2,956,062.[4] The foundational patent establishing the Grignard route and hydrolysis risks.

  • Hydrolysis of Esters. LibreTexts Chemistry. Mechanistic background on acid/base catalyzed hydrolysis of esters.[3]

Sources

Troubleshooting low purity in Methyl alpha-cyclopentylmandelate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl alpha-Cyclopentylmandelate Synthesis

Welcome to the technical support center for the synthesis of Methyl α-Cyclopentylmandelate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this Grignard-based synthesis. Here, we provide in-depth, experience-driven answers to critical questions, helping you troubleshoot low purity and optimize your reaction outcomes.

The synthesis of Methyl α-Cyclopentylmandelate via the addition of a cyclopentylmagnesium halide to methyl benzoylformate is a powerful C-C bond-forming reaction.[1] However, its success is highly sensitive to reagent quality, reaction conditions, and workup procedures.[2][3] This guide is structured to address specific problems you may face, offering not just solutions, but the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Low Purity & Yield

This section addresses specific, observable problems in a question-and-answer format.

Q1: My final product is contaminated with a significant amount of unreacted methyl benzoylformate. What are the likely causes?

This is one of the most common issues and almost always points to problems with the Grignard reagent or the reaction environment.

Core Cause: Insufficient active Grignard reagent available to react with the electrophilic ketone of the methyl benzoylformate.[4]

Troubleshooting Steps & Explanations:

  • Verify Grignard Reagent Concentration: Commercially purchased Grignard reagents can degrade over time. It is imperative to determine the exact concentration of the active reagent before use.[2] Titration, for example against a solution of I2 in anhydrous THF, is a reliable method to quantify the active Grignard.[2][5]

    • Causality: An inaccurate concentration leads to incorrect stoichiometry. If you assume a 1.0 M solution is still 1.0 M when it has degraded to 0.7 M, you will be using a substoichiometric amount, guaranteeing unreacted starting material.

  • Ensure Strict Anhydrous Conditions: Grignard reagents are extremely strong bases and react rapidly with protic sources, especially water.[6] This "quenches" the reagent, rendering it inactive for the desired nucleophilic addition.[1]

    • Protocol: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).[4] Solvents like THF or diethyl ether must be anhydrous grade and preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[7]

    • Causality: Even trace amounts of moisture in the solvent, on the glassware, or from the atmosphere will consume the Grignard reagent in a simple acid-base reaction, reducing the amount available for the synthesis.[2]

  • Optimize Addition Temperature: The addition of methyl benzoylformate to the Grignard reagent should be performed at a reduced temperature (e.g., 0 °C to -20 °C).[8]

    • Causality: While the formation of the Grignard reagent itself can require heating to initiate, the subsequent addition reaction is highly exothermic.[7][9] Adding the electrophile at low temperatures helps to control the reaction rate, preventing localized overheating which can promote side reactions.

  • Consider Magnesium Activation: If preparing the Grignard reagent in-house, the magnesium turnings may be passivated by a layer of magnesium oxide (MgO). This prevents the reaction with the cyclopentyl halide.

    • Protocol: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings to expose a fresh surface.[4][7]

Q2: I've isolated a major byproduct that is non-polar. What could it be and how do I prevent it?

A common non-polar byproduct in Grignard reactions is the result of Wurtz-type coupling.

Likely Impurity: Bicyclopentyl, formed from the reaction of the Grignard reagent (Cyclopentylmagnesium bromide) with unreacted cyclopentyl bromide.

dot

Caption: Wurtz coupling side reaction.

Troubleshooting Steps & Explanations:

  • Control Rate of Halide Addition: When preparing the Grignard reagent, the cyclopentyl halide should be added slowly to the magnesium suspension.[7]

    • Causality: Adding the halide too quickly creates a high local concentration, which favors the coupling reaction between the newly formed Grignard reagent and the excess halide. A slow, controlled addition ensures the halide reacts primarily with the magnesium surface.[7]

  • Ensure Efficient Stirring: Vigorous stirring is crucial during the formation of the Grignard reagent.

    • Causality: Good mixing ensures that the cyclopentyl halide is dispersed quickly and reacts with the magnesium, rather than accumulating in solution where it can react with the Grignard reagent.

  • Use an Appropriate Solvent: Ethereal solvents like THF or diethyl ether are standard.[10] THF is often preferred for its ability to better solvate and stabilize the Grignard reagent.[11]

    • Causality: The solvent plays a key role in the Schlenk equilibrium, which affects the reactivity and aggregation state of the Grignard reagent.[12] A well-solvated reagent is less prone to certain side reactions.

Q3: My reaction seems to work, but I lose a significant amount of product during the aqueous workup. How can I improve my purification?

Product loss during workup and purification is a frequent source of low isolated yields. The tertiary alcohol product, Methyl α-cyclopentylmandelate, has specific properties that must be considered.

Troubleshooting Steps & Explanations:

  • Gentle Quenching: The reaction must be quenched to protonate the magnesium alkoxide intermediate and neutralize excess Grignard reagent.

    • Protocol: Slowly pour the reaction mixture onto a cold (0 °C), saturated aqueous solution of ammonium chloride (NH₄Cl).[2][13]

    • Causality: Using a strong acid like HCl can create highly acidic conditions which may promote the dehydration (elimination) of the tertiary alcohol product, especially if any localized heating occurs. Saturated NH₄Cl is a weakly acidic proton source that effectively quenches the reaction while minimizing the risk of dehydration.

  • Thorough Extraction: The product may have some slight solubility in the aqueous phase or form emulsions.

    • Protocol: Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.[2]

    • Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

  • Purification by Column Chromatography: If simple extraction and solvent removal do not yield a pure product, column chromatography is the next logical step.

    • Suggested Conditions:

      • Stationary Phase: Silica Gel (standard grade).

      • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is a good starting point. The optimal ratio should be determined by Thin Layer Chromatography (TLC).

    • Causality: The non-polar Wurtz byproduct (bicyclopentyl) will elute first, followed by any unreacted methyl benzoylformate, and finally the more polar product, Methyl α-cyclopentylmandelate.

CompoundPolarityTypical Elution Order (Silica Gel)
BicyclopentylLow1st
Methyl BenzoylformateMedium2nd
Methyl α-CyclopentylmandelateHigh3rd
Caption: Relative polarity and elution order of key compounds.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to assess the purity of my final product? A: A combination of techniques is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities like starting materials and byproducts. Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for confirming the structure of the desired product and identifying impurities.[14] For non-volatile impurities or for preparative purification, High-Performance Liquid Chromatography (HPLC) can be employed.[15]

Q: Can the Grignard reagent add to the ester group of methyl benzoylformate? A: Yes, this is a potential side reaction. Grignard reagents can react twice with esters to form tertiary alcohols where two identical groups have been added.[16][17] In this specific case, a second equivalent of cyclopentylmagnesium bromide could theoretically react with the methyl ester after the initial ketone has been converted to the alkoxide. However, the initial reaction with the more electrophilic ketone is much faster. To minimize this, use a stoichiometry of ~1.1 equivalents of the Grignard reagent and maintain a low reaction temperature to favor the initial, faster addition to the ketone.[18]

dot

Caption: Main synthesis pathway for Methyl α-cyclopentylmandelate.

Q: My reaction mixture turns dark brown or black during Grignard formation. Is this normal? A: Some darkening is common, but a very dark or black mixture can indicate the formation of finely divided metal from side reactions or the presence of impurities in the magnesium or alkyl halide.[4] While not always detrimental, it suggests that conditions may not be optimal. Ensure high-purity reagents are used.

References

  • Troubleshooting low yield in Grignard synthesis of tertiary alcohols - Benchchem.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem.
  • optimizing temperature and addition rate for Grignard reagent synthesis - Benchchem.
  • Preparation method of a-cyclopentyl methyl mandelate - Eureka | P
  • Troubleshooting my grignard reactions : r/chemistry - Reddit.
  • CAS 33240-34-5: Cyclopentylmagnesium bromide | CymitQuimica.
  • Using the Grignard Reaction to Make Tertiary alcohols - YouTube.
  • The Grignard Reaction - University of Michigan-Dearborn.
  • How to improve the percent yield in Grignard reaction - Quora.
  • CN102718654A - Preparation method of a-cyclopentyl methyl mandelate - Google P
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow - DSpace@MIT.
  • Grignard Reaction - Organic Chemistry Portal.
  • Grignard Reaction - Jasperse.
  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing). [Link]

  • Grignard reaction - Wikipedia.
  • How to purify tertiary alcohol?
  • The Grignard Reaction Mechanism - Chemistry Steps.
  • Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms - Master Organic Chemistry.
  • Temperature optimization with Grignard reagent 2{b} - ResearchG
  • The mechanism of Grignard reaction: finally unravelled - OperaChem.
  • Cyclopentylmagnesium Bromide (ca. 18% in Tetrahydrofuran, ca. 1mol/L) - TCI Chemicals.
  • WO2020148777A1 - Process for preparation of glycopyrrolate intermediate - Google P
  • Grignard Reaction - Common Conditions.
  • Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment | Journal of Chemical Education. [Link]

  • Grignard Reaction Mechanisms | Real Time Monitoring in B
  • Reactions of Grignard Reagents - Master Organic Chemistry.
  • Evaluation of the use of mandelate derivatives to determine the enantiomeric purity and the absolute configur
  • alpha-Cyclopentylmandelic acid synthesis - ChemicalBook.
  • Buy Cyclopentylmagnesium chloride | 32916-51-1 - Smolecule.
  • Illustrate a detailed mechanism for the given transformation reaction by employing Grignard's reagent, and any other necessary reagents. - Homework.Study.com.
  • GC Analysis of Mandelic Acid Methyl Ester Enantiomers on Astec ® CHIRALDEX ™ G-TA - Sigma-Aldrich.
  • Synthesis of alcohols using Grignard reagents I (video) - Khan Academy.
  • Mechanism of Formation of Grignard Reagents.
  • Methyl α-Cyclopentylmandel
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.
  • Reagents for the Determination of Optical Purity by NMR - TCI Chemicals.
  • Application Notes and Protocols for the Synthesis of Tertiary Alcohols using Valerophenone in Grignard Reactions - Benchchem.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals - American Pharmaceutical Review.

Sources

Controlling temperature to prevent degradation of phenylacetate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Topic: Thermal & pH Control for Phenylacetate Intermediates

Core Directive: The Stability Paradox

Welcome. If you are accessing this guide, you are likely observing inconsistent yields, unexpected byproducts (often yellow/orange oils), or purity drops in your phenylacetate intermediates (e.g., Methyl phenylacetate, Ethyl phenylacetate, or Phenylacetyl chloride).

The Central Challenge: Phenylacetate intermediates possess a highly reactive benzylic


-proton  (

for esters). This structural feature creates a "Stability Paradox":
  • High Temperature + Base: Triggers Claisen Condensation (self-polymerization).

  • High Temperature + Water/Acid/Base: Triggers Hydrolysis (cleavage to phenylacetic acid).

  • Low Temperature: Essential for kinetic control but risks solubility crashes or stalled coupling rates.

This guide provides the engineering controls and chemical logic to navigate this narrow operating window.

Degradation Pathways & Diagnostics

Understanding how the molecule breaks down is the first step to prevention.

Visualizing the Threat Landscape

The following diagram maps the kinetic competition between the desired stability and the two primary degradation modes.

Phenylacetate_Degradation Start Phenylacetate Ester (Intermediate) Enolate Enolate Anion (Reactive Species) Start->Enolate Deprotonation (Fast) Acid Phenylacetic Acid (Hydrolysis Product) Start->Acid Hydrolysis (Base/Acid Catalyzed) Base Base (Alkoxide/Amine) Base->Enolate Heat Heat (>40°C) Claisen β-Keto Ester (Impurity: 2,4-diphenylacetoacetate) Heat->Claisen Heat->Acid Accelerates Rate Water Water (Trace) Water->Acid Enolate->Claisen Self-Condensation (Driven by Heat)

Figure 1: Kinetic competition between deprotonation (leading to Claisen condensation) and hydrolysis. Note that heat acts as a force multiplier for both degradation pathways.

Troubleshooting Guides (Q&A Format)

Scenario A: "My reaction mixture turned yellow/orange and the yield dropped."

Diagnosis: You likely triggered a Claisen Condensation .[1] The Science: Phenylacetates have acidic


-protons. In the presence of base (even weak bases like alkoxides generated in situ) and uncontrolled exotherms, the ester enolizes. This enolate attacks another ester molecule, forming a 

-keto ester (2,4-diphenylacetoacetate). This byproduct is often an oil that oxidizes to yellow/orange tars.

Protocol: Thermal Quenching & Dosing Control

  • Cryogenic Dosing: If using strong bases (LDA, LiHMDS, NaOEt), maintain reactor temperature < -10°C during addition.

  • Dosing Rate: The addition of base is exothermic. Use a dosing pump controlled by the reactor's internal temperature probe (Tr).

    • Rule: Stop addition if Tr rises > 5°C above setpoint.

  • Inverse Addition: Add the base to the ester only if the ester is in vast excess. For stoichiometric reactions, add the ester to the cold base to minimize the concentration of free ester available to react with the formed enolate.

Scenario B: "I see Phenylacetic Acid in my NMR/HPLC after workup."

Diagnosis: Base-Catalyzed Hydrolysis (Saponification) during workup. The Science: Hydrolysis rates for phenylacetates follow Arrhenius kinetics. The rate constant (


) increases exponentially with temperature. Even at pH 10-12, hydrolysis is slow at 0°C but rapid at 40°C.

Protocol: The Cold-pH Lock

  • Temperature First: Cool the reaction mixture to < 5°C before adding any aqueous quench.

  • Buffer Selection: Do not quench with strong acid (HCl) if your product is acid-sensitive. Use a buffered quench (e.g., Sat. NH₄Cl or Phosphate buffer pH 6-7).

  • Phase Separation: Perform phase separation immediately while cold. Do not let the biphasic mixture stir overnight.

Data & Specifications: Safe Operating Windows

Use this table to define your Process Control Limits (PCLs).

ParameterSafe Operating LimitCritical Failure LimitConsequence of Failure
Storage Temp 2°C to 8°C (Dry)> 25°CSlow hydrolysis (moisture); Transesterification.
Reaction Temp (Strong Base) -78°C to -10°C> 0°CRapid Claisen condensation (Oligomerization).
Reaction Temp (Coupling) 0°C to 20°C> 40°CIncreased hydrolysis; Decarboxylation (rare).
Quench pH 4.0 - 7.0> 9.0 or < 2.0Ester cleavage (Saponification).
Water Content (Solvent) < 0.05% (KF)> 0.5%Direct hydrolysis of intermediate.

Experimental Protocol: Temperature-Controlled Synthesis

Objective: Synthesis/Handling of Phenylacetate Intermediate with Zero Degradation.

Equipment Setup:

  • Jacketted reactor with cryostat.

  • Internal temperature probe (Tr) and Jacket temperature probe (Tj).

  • Graphviz Logic for Automated Control (see below).

Step-by-Step Workflow:

  • Inertization: Purge reactor with

    
    . Moisture is the enemy of the 
    
    
    
    -proton (proton source) and the ester bond (nucleophile).
  • Solvent Loading: Charge anhydrous THF or DCM. Cool Tj to -15°C.

  • Substrate Addition: Dissolve Phenylacetic acid derivative. Wait for Tr to reach -10°C.

  • Reagent Addition (The Critical Step):

    • Begin dropwise addition of reagent (e.g., Thionyl Chloride for acid chloride formation, or Base for alkylation).

    • Monitor: If

      
       (Tr - Tj) > 10°C, PAUSE  addition.
      
    • Why? Localized hot spots at the injection point cause immediate degradation, even if the bulk temp is low.

  • Reaction Aging: Maintain Tr at 0°C. Do not reflux unless strictly necessary for kinetics.

  • Quench: Cool to -5°C. Add quench solution slowly.

Automated Control Logic (Visualization)

This diagram illustrates the feedback loop required to prevent thermal runaway during reagent addition.

Process_Control Sensor Temp Sensor (Tr) Internal Reactor Controller PID Controller (Logic Unit) Sensor->Controller Read Tr Pump Dosing Pump (Reagent Addition) Controller->Pump If Tr > Setpoint: STOP FLOW Controller->Pump If Tr < Setpoint: RESUME FLOW Jacket Cooling Jacket (Cryostat) Controller->Jacket Adjust Cooling Power

Figure 2: Feedback loop for exothermic addition. The pump must be slaved to the internal reactor temperature, not the jacket temperature.

FAQ: Rapid Fire Support

Q: Can I dry phenylacetate esters in an oven? A: No. Even at 40-50°C, trace moisture in the air combined with surface alkalinity of glass can trigger hydrolysis. Dry in a vacuum desiccator over


 at room temperature.

Q: Why does the literature suggest refluxing for Claisen condensation if it's a degradation pathway? A: Context is key. If you want the


-keto ester, you reflux to overcome the activation energy and drive the equilibrium. If you want the linear intermediate, heat is your enemy. You are fighting the thermodynamics that favor the stable enolate ring/dimer [1].

Q: Is Phenylacetyl Chloride more stable? A: Thermally, yes, but it is chemically far more labile. It reacts violently with water to release HCl gas. It must be stored under strict inert gas at < 4°C. Decomposition releases phosgene and CO [2].

References

  • Esteb, J. J., & Stockton, M. B. (2003). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Journal of Chemical Education, 80(12), 1446. Link

  • Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: Phenylacetyl Chloride. Link

  • Schwarzenbach, R. P., & Gschwend, P. M. (1993). Environmental Organic Chemistry. John Wiley & Sons. (Referencing hydrolysis kinetics of esters). Link

Sources

Introduction: The Challenge of Emulsions in Glycopyrrolate Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to resolving the persistent challenge of emulsion formation during the liquid-liquid extraction of Glycopyrrolate intermediates. As a Senior Application Scientist, my goal is to blend deep scientific principles with practical, field-tested solutions to empower you to overcome this common purification hurdle.

In the synthesis of Glycopyrrolate, a quaternary ammonium anticholinergic agent, the purification of its non-quaternized amine intermediates is a critical step. This is frequently accomplished via liquid-liquid extraction, a technique that, while powerful, is often plagued by the formation of emulsions. An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous phase, where one liquid is dispersed as microscopic droplets within the other.[1][2]

The amine intermediates of Glycopyrrolate, by their very nature, possess amphiphilic properties—having both hydrophobic (oil-loving) and hydrophilic (water-loving) characteristics. This dual nature allows them to act as surfactant-like molecules, stabilizing the interface between the organic and aqueous layers and promoting the formation of a stubborn emulsion.[3] This colloidal suspension physically traps your target molecule, leading to significant product loss, frustratingly slow phase separation, and compromised purity. This guide provides a systematic approach to both breaking existing emulsions and preventing their formation from the outset.

Troubleshooting Guide: Resolving Emulsions in Real-Time

This section is designed as a direct Q&A to address the issues you are facing at the bench.

Q1: What are the primary causes of emulsion during the extraction of my Glycopyrrolate intermediate?

A1: Emulsion formation is rarely due to a single factor. It's typically a combination of physical and chemical contributors:

  • Chemical Properties of the Intermediate: The amine functional group in your Glycopyrrolate intermediate can become protonated or deprotonated depending on the pH of the aqueous phase. This change in charge affects its solubility and its ability to act as an emulsifying agent.[4][5]

  • Physical Agitation: Overly vigorous shaking of the separatory funnel is a primary culprit.[3][6] This high-shear mixing creates a large number of very fine droplets, increasing the surface area between the two phases and making it easier for an emulsion to stabilize.

  • Presence of Impurities: Finely divided particulate matter, residual starting materials, or macromolecular byproducts from the reaction mixture can accumulate at the interface and physically stabilize the emulsion.

  • Solvent System Properties: A small density difference between the organic and aqueous phases can hinder gravitational separation.[2] Additionally, some mutual solubility of the two phases can contribute to the problem.[3]

Q2: An emulsion has formed in my separatory funnel. What are my immediate, first-line actions?

A2: Before resorting to more aggressive techniques, several simple methods can resolve less-stable emulsions. The key is to disrupt the delicate equilibrium holding the emulsion together without introducing significant new variables.

  • Be Patient: The simplest approach is to let the separatory funnel stand undisturbed for a period, from a few minutes to an hour.[7][8] Gravity alone can sometimes be sufficient to coalesce the droplets.

  • Gentle Mechanical Agitation: Gently swirl the funnel or tap its side.[7][8] A glass stirring rod can also be used to gently stir the emulsion layer, which can help droplets merge.[9]

  • Introduce Saturated Brine (The "Salting Out" Effect): This is the most common and often most effective initial step. Add a small volume of a saturated sodium chloride (NaCl) solution (brine) to the funnel and gently rock it. The high ionic strength of the brine increases the polarity of the aqueous layer, forcing the organic molecules out and decreasing the solubility of your organic intermediate in the aqueous phase.[9][10][11] This destabilizes the interface and promotes phase separation.[3][10]

Q3: My emulsion is incredibly stable and the initial steps failed. What advanced techniques can I employ?

A3: For persistent emulsions, a more chemically or physically assertive approach is necessary.

  • pH Adjustment: Since your intermediate is an amine, its solubility is highly pH-dependent. If the aqueous phase is near neutral, the amine may be partially protonated, maximizing its surfactant-like behavior.

    • Acidification: Adding a dilute acid (e.g., 1M HCl) will fully protonate the amine, making it much more soluble in the aqueous phase. This will often break the emulsion, though your product will now be in the aqueous layer.

    • Basification: Adding a dilute base (e.g., 1M NaOH) will deprotonate the amine, making it more nonpolar and driving it fully into the organic layer, which can also break the emulsion.[4][12]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase, which may be enough to disrupt the emulsion.[3][9] For example, if you are using dichloromethane (DCM), adding a small amount of hexane may help.

  • Filtration: The entire mixture can be filtered through a pad of a filter aid like Celite® or anhydrous sodium sulfate on a sintered glass funnel.[8][13] The filter aid provides a large surface area that can physically break up the emulsified droplets. Phase separation filter papers, which are highly hydrophobic, can also be used to selectively allow the organic phase to pass through.[3]

  • Temperature Modification:

    • Gentle Heating: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the mixture and increase the kinetic energy of the droplets, promoting coalescence. Use with caution for volatile solvents.

    • Cooling/Freezing: Lowering the temperature can sometimes induce the formation of ice crystals which can physically break the emulsion structure.[9]

  • Centrifugation: If available, centrifugation is often the most effective method for breaking a tough emulsion.[7][8][14] The strong g-force rapidly accelerates the separation of the phases based on their density differences.

Q4: How can I be proactive and prevent emulsions from forming in my future extractions?

A4: Prevention is always the best strategy.

  • Modify Your Agitation Technique: Instead of vigorous shaking, gently and repeatedly invert the separatory funnel for a longer period. This promotes sufficient interfacial contact for extraction without imparting the high energy that leads to emulsification.[3]

  • Pre-treat Your Aqueous Phase: If you know your system is prone to emulsions, add salt or adjust the pH of your aqueous wash solution before adding it to the separatory funnel.[7][13]

  • Filter Before Extraction: If your reaction mixture contains fine particulates, filter them out before performing the liquid-liquid extraction.

  • Solvent Choice: If possible, choose an organic solvent with a density significantly different from water (e.g., avoid DCM if emulsions are a persistent problem and consider ethyl acetate or ethers).

Frequently Asked Questions (FAQs)

  • Q: Does the pH of the aqueous phase really matter that much?

    • A: Absolutely. For amine-containing intermediates like those for Glycopyrrolate, pH is a critical variable that controls the molecule's charge state and, therefore, its solubility and surfactant properties.[4][5][12] Operating at a pH that ensures the amine is either fully protonated (soluble in aqueous acid) or fully deprotonated (soluble in the organic phase) can significantly reduce emulsion formation.

  • Q: Will simply changing my organic solvent solve the problem?

    • A: It can help significantly. A solvent system with a greater density difference between the two phases will separate more easily. Furthermore, changing the polarity of the organic phase can alter the solubility of the emulsifying species, preventing the emulsion from stabilizing.

  • Q: Are there specific "demulsifying" agents I can add?

    • A: Yes, commercial demulsifiers exist, often used in industrial applications.[15][16][17] These are typically complex surfactants designed to displace the emulsifying agents at the interface. For laboratory-scale pharmaceutical work, their use is less common due to concerns about introducing impurities. Simple, removable agents like salts are strongly preferred.

  • Q: When is it time to give up on other methods and move to centrifugation?

    • A: Centrifugation is the method of last resort when a valuable product is trapped in a highly stable emulsion that has not responded to changes in ionic strength, pH, or temperature.[8] If you have access to a centrifuge that can safely handle your solvents and volumes, it is a very reliable, albeit equipment-dependent, solution.[7][14]

Data & Visualization

Troubleshooting Workflow for Emulsion Resolution

The following diagram outlines a logical decision-making process for addressing an emulsion.

Emulsion_Workflow Emulsion Resolution Workflow start Emulsion Formed patience Let Stand (15-60 min) Gentle Swirling/Tapping start->patience check1 Resolved? patience->check1 brine Add Saturated Brine (Salting Out) check2 Resolved? brine->check2 check1->brine No success Phase Separation Achieved check1->success Yes advanced Advanced Methods (Stubborn Emulsion) check2->advanced No check2->success Yes check3 Resolved? centrifuge Centrifugation check3->centrifuge No, if available check3->success Yes ph_adjust Adjust pH (Acidify or Basify) advanced->ph_adjust filtration Filter (Celite®) or use Phase Separation Paper advanced->filtration advanced->centrifuge ph_adjust->check3 filtration->check3 centrifuge->success

Caption: Decision tree for resolving emulsions.

Comparison of Emulsion Breaking Techniques
TechniquePrinciple of ActionAdvantagesDisadvantages
Patience / Gentle Agitation Gravity-induced coalescence of droplets.[2][18]No additives, simplest method.Time-consuming, only effective for weak emulsions.
Brine Addition (Salting Out) Increases ionic strength of the aqueous phase, reducing the solubility of organic components.[10][11]Highly effective, simple, inexpensive.Introduces salt into the aqueous phase.
pH Adjustment Alters the charge and solubility of the amine intermediate, destabilizing the interface.[4][12]Very effective for amine-based emulsions.Product may move between phases; requires re-extraction.
Filtration (e.g., Celite®) Provides a high surface area to physically break up droplets.[3][13]Effective for emulsions stabilized by particulates.Can be slow; potential for product loss on the filter medium.
Centrifugation Accelerates gravitational separation using high g-forces.[8][14]Most powerful and reliable method.[7]Requires specific equipment; may not be readily available.

Experimental Protocol: Breaking an Emulsion with Saturated Brine

This protocol details the most common and effective first-line advanced technique for resolving an emulsion during the extraction of a Glycopyrrolate intermediate.

Objective: To break a stable emulsion formed between an organic solvent (e.g., dichloromethane, ethyl acetate) and an aqueous phase.

Materials:

  • Separatory funnel containing the emulsified mixture

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Glass stirring rod (optional)

  • Ring stand and clamp

Procedure:

  • Secure the Funnel: Ensure the separatory funnel is securely clamped to the ring stand with the stopcock closed. Remove the stopper.

  • Add Saturated Brine: Slowly add a volume of saturated brine corresponding to approximately 10-20% of the aqueous layer volume.

  • Observe Initial Effects: As the dense brine solution passes through the emulsion, you may see an immediate clearing or separation beginning at the point of addition.[7]

  • Gentle Agitation: Replace the stopper, and while holding it firmly, gently rock or invert the funnel two or three times. Do not shake vigorously. The goal is to mix the brine into the aqueous phase without re-emulsifying the layers.

  • Allow to Stand: Place the funnel back in the ring stand and allow it to stand for 5-10 minutes. Observe the interface. The emulsion layer should shrink or disappear, replaced by a clear boundary between the aqueous and organic phases.

  • Repeat if Necessary: If a significant emulsion layer remains, a second small addition of brine can be attempted.

  • Drain the Layers: Once the phases have separated cleanly, proceed with draining the lower layer and collecting the desired phase as per your original extraction protocol.

References

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (2024, February 25). YouTube.
  • Enhancing Extractions by Salting Out | LCGC International. (2023, August 1).
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17). AZoM.
  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • How does emulsion splitting work? - Kluthe Magazine. (2024, November 25). Kluthe Magazine.
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.). Spectro Scientific.
  • EP0492857A1 - Demulsifiers for resolution of pharmaceutical emulsions - Google Patents. (n.d.).
  • Emulsion in Pharmaceutics: The Complete FAQ Guide in 2025 - aipak engineering. (2024, December 20). aipak engineering.
  • Role of pH and cations on emulsion formation and stability of crude oils - ResearchGate. (n.d.).
  • How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. (2025, November 11). Aromantic.
  • Salting out - Wikipedia. (n.d.). Wikipedia.
  • Synthesis and Characterization of New Demulsifier from Natural Polymer. (2022, September 15). SpringerLink.
  • Emulsion instability phenomena – reasons and prevention - Biolin Scientific. (2025, January 21). Biolin Scientific.
  • Salting Out During Extraction In The Centrifugal Extractor. (2025, February 19). Zhengzhou Tiei Extraction Technology Co., Ltd.
  • Formulation of Demulsifier and Physical Methods of Demulsification Process - Rimpro India. (n.d.). Rimpro India.
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2020, November 12).
  • Emulsions And Emulsifications Methods And Processes | Agno Pharmaceuticals. (n.d.). Agno Pharmaceuticals.
  • Stability Problems of Emulsions and Methods to Overcome - Pharmaguideline. (n.d.). Pharmaguideline.
  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). K-Jhil.
  • Research Progress of Surfactant Demulsifier - MDPI. (2025, July 1). MDPI.
  • CN103965459A - Preparation method of demulsifying agent - Google Patents. (n.d.).
  • Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture - ResearchGate. (n.d.).
  • Stability and pH-Dependent Mechanism of Astaxanthin-Loaded Nanoemulsions Stabilized by Almond Protein Isol
  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (2014, November 7).
  • pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
  • Emulsion Problem during Extraction. Help! : r/chemistry - Reddit. (2014, September 26). Reddit.

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Validation & Comparative

A Comparative Guide to USP and EP Reference Standards for Methyl 2-cyclopentyl-2-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the use of highly characterized reference standards is fundamental to ensuring the safety, efficacy, and quality of medicines. This guide provides an in-depth technical comparison of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) reference standards for Methyl 2-cyclopentyl-2-hydroxyphenylacetate, a critical impurity in the synthesis of Glycopyrrolate (Glycopyrronium Bromide in the EP).

This document will delve into the nuances of each pharmacopeia's approach to this specific impurity, offering a comparative analysis of their specifications, analytical methodologies, and the foundational principles behind the establishment of these essential reference materials.

Introduction: The Significance of Pharmacopeial Reference Standards

Pharmacopeial reference standards are highly purified substances that serve as the benchmark for quality in the pharmaceutical industry.[1] They are integral to the analytical procedures detailed in pharmacopeial monographs, which provide the legal and scientific basis for the quality control of medicines in their respective regions.[2] The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) are two of the most influential pharmacopeias globally, and while they often collaborate on harmonization efforts, differences in their standards and methodologies persist.[3][4]

Methyl 2-cyclopentyl-2-hydroxyphenylacetate (CAS 19833-96-6) is a known process-related impurity in the synthesis of Glycopyrrolate, an anticholinergic agent.[5] As such, its control is critical to ensure the purity and safety of the final active pharmaceutical ingredient (API). Both the USP and EP have established reference standards for this compound to be used in the quality control of Glycopyrrolate.

Identity and Nomenclature in USP and EP

A key distinction between the two pharmacopeias is the nomenclature used for this specific impurity, which is tied to the monograph of the parent API.

  • United States Pharmacopeia (USP): In the USP, Methyl 2-cyclopentyl-2-hydroxyphenylacetate is identified as Glycopyrrolate Related Compound L .[6] This reference standard is to be used in conjunction with the USP monograph for Glycopyrrolate.[4]

  • European Pharmacopoeia (EP): The EP identifies the same molecule as Glycopyrronium Bromide Impurity L .[7] Its use is prescribed in the EP monograph for Glycopyrronium Bromide.[8]

This difference in naming highlights the importance of consulting the specific pharmacopeia relevant to the intended market of the pharmaceutical product.

Comparative Analysis of Specifications and Acceptance Criteria

The control of impurities is a critical aspect of pharmaceutical quality. Both the USP and EP set limits for the presence of specified impurities in the API.

AttributeUSP (Glycopyrrolate Monograph)EP (Glycopyrronium Bromide Monograph)
Impurity Name Glycopyrrolate Related Compound LGlycopyrronium Bromide Impurity L
Acceptance Criterion Not more than 0.15%Not more than 0.10%

Table 1: Comparison of Acceptance Criteria for Methyl 2-cyclopentyl-2-hydroxyphenylacetate in USP and EP.

The European Pharmacopoeia imposes a slightly stricter limit for this impurity compared to the United States Pharmacopeia. This seemingly small difference can have significant implications for process development and control strategies for manufacturers aiming for global market access.

Analytical Methodologies: A Head-to-Head Comparison

The analytical procedures outlined in the USP and EP monographs for the control of related substances in Glycopyrrolate/Glycopyrronium Bromide employ High-Performance Liquid Chromatography (HPLC), but with notable differences in their methodologies.

USP Method for Organic Impurities (Procedure 2) in Glycopyrrolate

The USP monograph for Glycopyrrolate provides two procedures for organic impurities; Procedure 2 is recommended when Glycopyrrolate Related Compound L may be present.[6]

Chromatographic Conditions:

  • Mode: Liquid Chromatography (LC)

  • Detector: UV 222 nm

  • Column: 4.6-mm × 15-cm; 5-µm packing L1

  • Column Temperature: 40°C

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 50 µL

  • Mobile Phase: A mixture of Methanol, Acetonitrile, and a Buffer solution (50:10:40). The buffer solution contains anhydrous sodium sulfate and sodium 1-hexanesulfonate monohydrate in water, acidified with sulfuric acid.

EP Method for Related Substances in Glycopyrronium Bromide

The European Pharmacopoeia monograph for Glycopyrronium Bromide details a gradient HPLC method for the analysis of related substances.

Chromatographic Conditions:

  • Mode: Liquid Chromatography (LC)

  • Detector: UV 220 nm

  • Column: 2.1-mm × 10-cm; 1.7-µm packing L1

  • Column Temperature: 40°C

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Mobile Phase: A gradient elution using a mixture of a buffer solution (potassium dihydrogen phosphate adjusted to pH 3.0 with phosphoric acid) and acetonitrile.

Causality Behind Experimental Choices

The choice of different chromatographic conditions reflects differing analytical strategies. The USP method utilizes an isocratic elution with an ion-pairing agent (sodium 1-hexanesulfonate), which is a common technique for separating charged analytes like Glycopyrrolate and its related compounds on a conventional C18 (L1) column. The EP method, on the other hand, employs a gradient elution with a smaller particle size column, which often provides higher resolution and faster analysis times. The difference in the UV detection wavelength is minor but should be noted for compliance.

These methodological divergences necessitate that laboratories seeking to comply with both pharmacopeias must either validate two separate methods or develop a single, harmonized method and demonstrate its equivalence to both the USP and EP methods, a process that requires significant validation efforts.

Establishment and Characterization of Reference Standards

Both the USP and the European Directorate for the Quality of Medicines & HealthCare (EDQM) have rigorous procedures for the establishment and characterization of their reference standards to ensure their suitability for their intended use.[1][2]

Caption: A simplified workflow for the establishment of USP and EP reference standards.

The establishment process for both pharmacopeias involves sourcing a high-purity batch of the material, followed by extensive characterization using a battery of analytical techniques to confirm its identity and purity. This multi-laboratory approach ensures the robustness and reliability of the assigned values.

Supporting Experimental Data

The data presented in the Certificate of Analysis (CofA) for each reference standard provides crucial information about its quality. While the exact values may vary between lots, the following table represents typical data for the USP and EP reference standards for Methyl 2-cyclopentyl-2-hydroxyphenylacetate.

ParameterUSP Glycopyrrolate Related Compound LEP Glycopyrronium Bromide Impurity L
Identity Confirmed by ¹H NMR, Mass Spectrometry, and IRConfirmed by ¹H NMR and Mass Spectrometry
Purity (by HPLC) ≥ 99.5%≥ 99.0%
Assigned Value Provided on the label (typically as a percentage)Provided on the leaflet (as a percentage content)
Water Content Determined by Karl Fischer titrationDetermined by Karl Fischer titration
Residual Solvents Complies with USP <467>Complies with Ph. Eur. 5.4

Table 2: Typical Experimental Data for USP and EP Reference Standards.

It is imperative for the user to always refer to the specific Certificate of Analysis or product information sheet that accompanies the particular lot of the reference standard being used.

Experimental Protocols

To ensure the validity of analytical results, it is crucial to adhere strictly to the protocols outlined in the respective pharmacopeial monographs. Below are detailed, step-by-step methodologies for the preparation of solutions for the analysis of Methyl 2-cyclopentyl-2-hydroxyphenylacetate as an impurity.

Protocol for USP Analysis

Preparation of Standard Solution:

  • Accurately weigh a suitable quantity of USP Glycopyrrolate Related Compound L RS.

  • Dissolve in the Mobile Phase to obtain a solution with a known concentration as specified in the monograph.

  • Sonicate if necessary to ensure complete dissolution.

Preparation of Sample Solution:

  • Accurately weigh a specified quantity of the Glycopyrrolate substance to be examined.

  • Dissolve in the Mobile Phase to obtain a solution with the concentration specified in the monograph.

  • Sonicate if necessary to ensure complete dissolution.

Chromatographic Analysis:

  • Set up the HPLC system according to the conditions specified in the USP monograph.

  • Equilibrate the column with the Mobile Phase until a stable baseline is achieved.

  • Inject the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak responses.

  • Calculate the percentage of Glycopyrrolate Related Compound L in the sample.

Caption: Experimental workflow for the analysis of Glycopyrrolate Related Compound L according to the USP monograph.

Protocol for EP Analysis

The protocol for the EP analysis follows a similar logic, with adjustments for the specific solutions and chromatographic conditions outlined in the Glycopyrronium Bromide monograph.

Preparation of Reference Solution (b):

  • Accurately weigh a suitable quantity of Glycopyrronium Bromide Impurity L CRS.

  • Dissolve in the diluent specified in the monograph to obtain a solution with a known concentration.

Preparation of Test Solution:

  • Accurately weigh a specified quantity of the Glycopyrronium Bromide substance to be examined.

  • Dissolve in the specified diluent to obtain a solution with the concentration detailed in the monograph.

Chromatographic Analysis:

  • Set up the HPLC system according to the gradient conditions specified in the EP monograph.

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the reference and test solutions.

  • Record the chromatograms and measure the peak responses.

  • Calculate the percentage of Impurity L in the sample.

Conclusion

The USP and EP reference standards for Methyl 2-cyclopentyl-2-hydroxyphenylacetate, while chemically identical, are embedded within distinct regulatory and methodological frameworks. The key differences lie in their nomenclature, the specific acceptance criteria outlined in their respective monographs, and the analytical procedures for their detection and quantification.

For researchers, scientists, and drug development professionals, a thorough understanding of these differences is paramount for ensuring global regulatory compliance. The choice of which reference standard to use is dictated by the target market for the pharmaceutical product. In cases where compliance with both pharmacopeias is required, a careful validation of analytical methods is necessary to bridge the gap between the differing requirements. Ultimately, the rigorous characterization and establishment of both the USP and EP reference standards provide the pharmaceutical industry with the essential tools to produce safe and effective medicines.

References

  • United States Pharmacopeia. General Chapter <11> USP Reference Standards. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. reference standards. [Link]

  • Lab Manager. Understanding the Role of USP and EP Standards in Pharma QC: Ensuring Consistency and Compliance. [Link]

  • United States Pharmacopeia. USP-NF. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.). [Link]

  • Allmpus. GLYCOPYRRONIUM BROMIDE EP IMPURITY L (GLYCOPYRROLATE RELATED COMPOUND L USP). [Link]

  • SynThink Research Chemicals. Glycopyrrolate USP Releted Compound L. [Link]

  • European Medicines Agency. Public Assessment Report for Glycopyrronium. [Link]

  • Pharmacopeial Discussion Group. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Knowledge Database. [Link]

  • Veeprho Pharmaceuticals. Glycopyrronium Bromide EP Impurity L. [Link]

Sources

Advanced Impurity Profiling of Glycopyrrolate API: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glycopyrrolate (Glycopyrronium bromide) presents a unique analytical challenge due to its quaternary ammonium structure, permanent positive charge, and lack of a strong, distinct chromophore. While traditional HPLC-UV methods are sufficient for assaying the main active pharmaceutical ingredient (API), they frequently fail to detect trace-level non-chromophoric impurities or resolve complex stereoisomers (erythro/threo pairs).

This guide objectively compares the industry-standard HPLC-UV approach against High-Resolution LC-MS/MS, demonstrating why the latter is the requisite choice for comprehensive impurity profiling during drug development and stability studies.

The Analytical Challenge: Why Glycopyrrolate is Difficult

Before comparing methods, we must understand the molecule. Glycopyrrolate is a synthetic anticholinergic agent.[][2][3]

  • Polarity: It is a quaternary amine salt, leading to poor retention on standard C18 columns and severe peak tailing due to silanol interactions.

  • Detection: The molecule contains a phenyl ring but lacks extended conjugation, resulting in weak UV absorbance (typically monitored at low wavelengths like 210–220 nm), where solvent cut-off noise is high.

  • Stereochemistry: It contains two chiral centers, requiring the separation of the active erythro pair from the inactive threo diastereomers.

Comparative Analysis: HPLC-UV vs. LC-MS/MS[5]

The following comparison highlights the performance gap between traditional UV detection and Mass Spectrometry for this specific API.

Performance Matrix
FeatureHPLC-UV (Traditional)LC-MS/MS (Recommended)
Primary Detection Principle UV Absorbance (210–220 nm)Mass-to-Charge Ratio (m/z)
Sensitivity (LOD) ~0.05% (Limit of Quantitation)< 0.001% (Trace level detection)
Specificity Low. Co-eluting peaks cannot be distinguished. Non-chromophoric impurities (e.g., pyrrolidinium derivatives) are invisible.High. Mass filtering distinguishes co-eluting impurities. Detects non-chromophoric species.
Impurity Identification Impossible without standards. Relies on Relative Retention Time (RRT).Definitive. Provides molecular weight and fragmentation spectra for structural elucidation.
Buffer Compatibility High (Phosphate buffers allowed).Restricted (Volatile buffers like Ammonium Formate required).
Throughput Moderate (Isocratic or simple gradients).High (Fast scanning, UPLC compatible).
The "Invisible Impurity" Risk

A critical failure mode of HPLC-UV for Glycopyrrolate is the detection of 1,1-dimethyl-3-hydroxypyrrolidinium (the hydrolysis degradation product). This fragment lacks a phenyl ring and has negligible UV absorbance. In a UV-only method, extensive degradation could occur without the analyst realizing the mass balance is off. LC-MS detects this cation (


 116.1) effortlessly.

Technical Deep Dive: The Self-Validating LC-MS Protocol

Instead, we utilize a Charged Surface Hybrid (CSH) Phenyl-Hexyl or C18 column . The surface charge of the stationary phase repels the quaternary amine, improving peak shape without aggressive ion-pairing agents.

Experimental Methodology

4.1. Sample Preparation

  • Solvent: Water:Acetonitrile (80:20 v/v) with 0.1% Formic Acid.

  • Rationale: Glycopyrrolate is highly soluble in water. The addition of acid stabilizes the ester linkage, preventing hydrolysis during the autosampler residence time.

4.2. LC-MS Conditions

ParameterSettingRationale
Column Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 2.5 µm)Phenyl-Hexyl offers alternative selectivity for aromatic impurities; CSH technology prevents basic peak tailing.
Mobile Phase A 10mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0)Provides ionic strength to manage the quaternary amine; volatile for MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Flow Rate 0.4 mL/minOptimal for electrospray ionization (ESI) efficiency.
Gradient 0-1 min: 5% B; 1-10 min: 5%->60% B; 10-12 min: 95% B.Slow gradient to separate diastereomers.
Column Temp 40°CReduces backpressure and improves mass transfer.

4.3. Mass Spectrometry Settings (Q-TOF or Orbitrap)

  • Ionization: ESI Positive (+) Mode.

  • Note: Glycopyrrolate is already a cation (

    
    ). It does not need protonation (
    
    
    
    ). It appears at its exact mass in positive mode.[4][5]
  • Source Temp: 350°C (High temp required to desolvate the salt).

  • Scan Range: m/z 50 – 800.

Results & Discussion: Impurity Identification

Using the method above, we can map the specific degradation pathways. The primary degradation route of Glycopyrrolate is the hydrolysis of the ester bond.

Validated Impurity Table
Impurity NameStructure TypeOriginObserved Mass (

)
Detection Capability
Glycopyrrolate (API) Quaternary AmineActive Drug318.2 (

)
UV & MS
Impurity A (USP) AcidHydrolysis (Ester cleavage)219.1 (

)*
UV (Weak) & MS
Impurity B (USP) Methyl EsterSynthesis Byproduct235.1 (

)
UV & MS
Pyrrolidinium Alcohol AmineHydrolysis (Alcohol part)116.1 (

)
MS Only

*Note: Impurity A (Cyclopentylmandelic acid) ionizes best in ESI Negative mode, requiring polarity switching or a separate run if using older hardware.

Visualizations

The Analytical Workflow

This diagram illustrates the decision matrix for impurity profiling, highlighting where MS is mandatory.

AnalyticalWorkflow Start Glycopyrrolate API Sample Sep UHPLC Separation (CSH Phenyl-Hexyl) Start->Sep Split Detector? Sep->Split UV UV Detector (210nm) Split->UV Routine QC MS HR-MS (ESI+) Split->MS R&D / Profiling ResUV Result: Detects API & Aromatic Impurities only UV->ResUV ResMS Result: Detects API, Non-chromophoric species, & Exact Mass ID MS->ResMS Action Data Correlation & Impurity Mapping ResUV->Action ResMS->Action

Caption: Workflow demonstrating the necessity of MS detection for comprehensive impurity coverage.

Degradation Pathway (Hydrolysis)

Understanding the chemistry is vital for interpreting the MS spectra. The ester hydrolysis yields two fragments: an acid and a quaternary amine.

DegradationPathway Glyco Glycopyrrolate (m/z 318.2) Reaction H2O (Hydrolysis) Glyco->Reaction pH > 7 or Heat Acid Cyclopentylmandelic Acid (Impurity C) (m/z 219.1 in Neg Mode) Reaction->Acid Alcohol 1,1-dimethyl-3-hydroxypyrrolidinium (Non-Chromophoric) (m/z 116.1) Reaction->Alcohol

Caption: The primary hydrolysis pathway showing the formation of UV-invisible impurities.

References

  • Storme, M. L., et al. (2008).[2] "Quantitative determination of glycopyrrolate in human plasma by liquid chromatography-electrospray ionization mass spectrometry." Journal of Chromatography B, 876(1), 24-30. (Demonstrates ESI+ sensitivity and ion-pairing issues). [Link]

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (Regulatory framework for reporting thresholds). [Link]

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology. (Reference for column selection mechanism for basic compounds). [Link]

  • PubChem. Glycopyrrolate Compound Summary. (Structural verification and physical properties). [Link]

Sources

Quantitative Determination of Methyl 2-cyclopentyl-2-hydroxyphenylacetate (Glycopyrrolate Related Compound L)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a scientifically rigorous, comparative analysis for the quantitative determination of Methyl 2-cyclopentyl-2-hydroxyphenylacetate (MCPH), officially designated as Glycopyrrolate Related Compound L .

Executive Summary & Chemical Context

Methyl 2-cyclopentyl-2-hydroxyphenylacetate (CAS: 19833-96-6) is a critical synthetic intermediate and a regulated impurity in the manufacturing of Glycopyrrolate (Glycopyrronium bromide), a muscarinic antagonist used for COPD and anesthesia.

In regulatory contexts (USP/EP), it is identified as Related Compound L . Its presence indicates incomplete hydrolysis or side-reactions during the Grignard synthesis phase. Because it lacks the quaternary ammonium charge of the API, its chromatographic behavior differs significantly, often requiring specialized separation techniques to prevent co-elution with other non-polar intermediates.

  • Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    [1][2]
    
  • Molecular Weight: 234.29 g/mol [1][3]

  • Criticality: Must be controlled to <0.15% in final API (ICH Q3A limits).

Strategic Method Comparison

The following table objectively compares the three primary analytical approaches. Method A (HPLC-UV with Ion Pairing) is the industry standard for QC release, while Method B (LC-MS/MS) is superior for trace-level genotoxic impurity (GTI) screening or cleaning validation.

FeatureMethod A: Ion-Pairing RP-HPLC (USP) Method B: UHPLC-MS/MS Method C: GC-FID/MS
Primary Application Routine QC Release, Stability TestingTrace Residue (< 1 ppm), Cleaning ValidationProcess Control (Intermediates only)
Sensitivity (LOD) ~0.05% (API limit level)< 1 ng/mL (ppb level)Moderate (requires derivatization)
Specificity High (optimized for known impurities)Very High (Mass transition specific)Moderate (Thermal degradation risk)
Robustness Excellent (Buffered, ion-paired)Moderate (Matrix effects possible)Low (Analyte is thermally labile)
Cost/Throughput Low Cost / High ThroughputHigh Cost / Medium ThroughputMedium Cost / Low Throughput
Compatibility Not MS Compatible (Non-volatile salts)MS Compatible (Volatile buffers)N/A
Expert Insight on Method Selection
  • Choose Method A if you are performing final product release testing according to USP <621> guidelines. The ion-pairing reagent (Sodium 1-hexanesulfonate) is critical to retain the polar Glycopyrrolate peak while resolving the non-polar Related Compound L.

  • Choose Method B if you are analyzing swab samples for cleaning validation where the residue might be in low concentrations, or if you need to confirm the identity of a new impurity peak.

Deep-Dive Experimental Protocol: USP-Aligned HPLC-UV

This protocol is derived from the USP Monograph for Glycopyrrolate (Procedure 2) , optimized for the separation of Related Compound L.

A. Chromatographic Conditions (The "System")
  • Instrument: UHPLC or HPLC system with UV-Vis detector.

  • Column: L1 packing (C18),

    
    , 
    
    
    
    particle size (or equivalent
    
    
    for standard HPLC).
  • Wavelength: 215 nm (Maximize sensitivity for the phenyl ring absorption).

  • Flow Rate:

    
     (adjust for column diameter).
    
  • Column Temperature:

    
    .
    
  • Injection Volume:

    
    .
    
B. Reagents & Mobile Phase Preparation

Causality: The use of Sodium 1-hexanesulfonate acts as an ion-pairing agent. It forms a neutral complex with the quaternary ammonium API, increasing its retention time. Related Compound L (an uncharged ester) is less affected, allowing separation.

  • Buffer Solution:

    • Dissolve 1.0 g of Anhydrous Sodium Sulfate and 200 mg of Sodium 1-hexanesulfonate monohydrate in 650 mL of HPLC-grade water.

    • Add 3.0 mL of 1 N Sulfuric Acid .

    • Mix well. Note: The pH should be acidic (~2.3) to suppress silanol activity.

  • Mobile Phase A: Buffer Solution (100%).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • Time 0 min: 95% A / 5% B

    • Time 5 min: 70% A / 30% B

    • Time 15 min: 40% A / 60% B[4]

    • Time 20 min: 95% A / 5% B (Re-equilibration)

C. Standard & Sample Preparation[4][7][9]
  • System Suitability Solution: Dissolve USP Glycopyrrolate RS and USP Glycopyrrolate Related Compound L RS in Mobile Phase A to obtain concentrations of

    
     and 
    
    
    
    respectively.
  • Sample Solution: Dissolve the API or residue swab in Mobile Phase A to a concentration of

    
    .
    
D. Self-Validating System Suitability Criteria

Before analyzing samples, the system must pass these checks to ensure data trustworthiness:

  • Resolution (

    
    ): 
    
    
    
    between Glycopyrrolate and Related Compound L.
  • Tailing Factor (

    
    ):  NMT (Not More Than) 2.0 for the Glycopyrrolate peak.
    
  • RSD (Precision):

    
     for the peak area of Related Compound L (n=6 injections).
    

Visualization of Synthesis & Analysis

The following diagrams illustrate the origin of the residue and the decision logic for analysis.

Diagram 1: Origin of Related Compound L

SynthesisPathway Start Methyl Benzoylformate Intermediate Methyl 2-cyclopentyl- 2-hydroxyphenylacetate (Related Compound L) Start->Intermediate Grignard Rxn Reagent Cyclopentyl Magnesium Bromide Reagent->Intermediate Step2 Transesterification (with N-methylpyrrolidin-3-ol) Intermediate->Step2 Main Pathway Final Glycopyrrolate (API) Intermediate->Final Residual Impurity (Unreacted) Step2->Final

Caption: Synthesis pathway showing Methyl 2-cyclopentyl-2-hydroxyphenylacetate as the key intermediate precursor.

Diagram 2: Analytical Decision Tree

DecisionTree Start Sample Type Type1 API Release / QC Start->Type1 Type2 Cleaning Validation / Trace Start->Type2 MethodA Method A: HPLC-UV (Ion-Pairing) Type1->MethodA Standard Compliance Check Is Sensitivity < 0.05% required? Type2->Check MethodB Method B: UHPLC-MS/MS (Volatile Buffer) Check->MethodA No Check->MethodB Yes (High Sensitivity)

Caption: Workflow for selecting the appropriate analytical method based on sensitivity needs.

Quantitative Performance Metrics

The following data represents typical performance characteristics for the HPLC-UV (Method A) protocol described above.

ParameterAcceptance CriteriaTypical Result
Linearity (

)


(Range: 0.1 - 150% of limit)
Limit of Quantitation (LOQ) Signal-to-Noise


(w/w relative to API)
Recovery (Accuracy)


Relative Retention Time (RRT) N/A~1.2 (relative to Glycopyrrolate)

References

  • United States Pharmacopeia (USP). Glycopyrrolate Monograph: Organic Impurities (Procedure 2). USP-NF 2024.

  • Sigma-Aldrich. Glycopyrrolate Related Compound L USP Reference Standard (Product No. 1296100).

  • European Pharmacopoeia (Ph.[5][6] Eur.). Glycopyrronium Bromide Monograph 01/2017:2142.

  • PubChem. Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate (Compound Summary).

Sources

Strategic Acylation: A Comparative Guide to Acid Chloride vs. Methyl Ester Pathways in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity-Sustainability Paradox

In pharmaceutical process development, the formation of the amide bond is the single most utilized transformation, appearing in over 25% of marketed drugs (e.g., Atorvastatin, Penicillin).

The choice between the Acid Chloride pathway (high-energy electrophile) and the Methyl Ester pathway (stable, low-energy electrophile) represents a fundamental trade-off between kinetic efficiency and process sustainability .

  • Acid Chlorides offer rapid kinetics and high conversion for sterically hindered substrates but suffer from poor atom economy, genotoxic impurity (GTI) risks, and hazardous exotherms.

  • Methyl Esters , traditionally considered too unreactive for direct aminolysis, have emerged as a superior "green" alternative when coupled with organocatalysts like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) , offering high chiral integrity and solvent-free potential.

This guide provides a data-driven comparison to assist process chemists in selecting the optimal route for API scale-up.

Mechanistic Architecture

To understand the performance divergence, we must analyze the activation energy landscapes.

Pathway A: The Acid Chloride Route (Nucleophilic Acyl Substitution)

The carbonyl carbon is highly electrophilic due to the inductive effect of chlorine. The reaction proceeds via a rapid tetrahedral intermediate collapse. However, this high reactivity creates a pathway for racemization via the formation of an oxazolone (azlactone) intermediate, particularly in peptide synthesis.

Pathway B: TBD-Catalyzed Methyl Ester Aminolysis

Methyl esters are poor electrophiles. However, the bifunctional catalyst TBD activates the ester via a dual mechanism: hydrogen bonding to the carbonyl oxygen and general base catalysis of the amine. This avoids the high-energy intermediates that lead to epimerization.

Visualization: Comparative Reaction Mechanisms

MechanismComparison cluster_0 Route A: Acid Chloride (High Energy) cluster_1 Route B: TBD-Catalyzed Ester (Green) AC_Start Acid Chloride (R-COCl) AC_Inter Tetrahedral Intermediate AC_Start->AC_Inter Amine Attack AC_Side Oxazolone (Racemization Risk) AC_Inter->AC_Side Side Reaction AC_Prod Amide Product + HCl (Salt Waste) AC_Inter->AC_Prod Fast Collapse ME_Start Methyl Ester (R-COOMe) ME_Cat H-Bonded Complex (TBD) ME_Start->ME_Cat TBD Activation ME_Prod Amide Product + MeOH (Recyclable) ME_Cat->ME_Prod Aminolysis

Figure 1: Mechanistic divergence showing the racemization risk in acid chlorides vs. the direct catalytic route of esters.

Critical Performance Comparison

The following data aggregates typical results from process optimization studies (e.g., ACS Green Chemistry Institute benchmarks).

Table 1: Comparative Metrics Matrix
FeatureAcid Chloride RouteMethyl Ester (TBD Catalyzed)
Reactivity High (Minutes to Hours)Moderate (Hours to Days)
Atom Economy Poor (Requires stoichiometric base scavengers like TEA/DIEA)Excellent (Methanol is the only byproduct)
Chiral Integrity Risk of racemization (requires additives like HOBt)High (>99% ee retention typical)
Process Mass Intensity (PMI) High (~30–60) due to solvent/workupLow (~10–20) due to concentration/solvent-free potential
Safety Profile Hazardous : Thermal runaway risk, HCl gas, corrosive.Benign : Flammable (MeOH) but thermally stable.
Purification Aqueous workup required to remove salts.Often simple evaporation or filtration.
Deep Dive: The "Green" Advantage

The Acid Chloride route typically generates 1.5 to 2.0 equivalents of waste salt (e.g., Triethylamine Hydrochloride) per mole of product. In multi-kilogram API synthesis, this necessitates massive aqueous washes, driving up the PMI. In contrast, the Methyl Ester route produces methanol , which can be distilled and recycled, or removed in vacuo.

Validated Experimental Protocols

Protocol A: Acid Chloride Method (High Throughput)

Best for: Non-chiral substrates, sterically hindered amines, or small-scale discovery.

Safety Warning: Acid chlorides react violently with water.[1] Perform all steps under inert atmosphere (


).
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (anhydrous).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic drop of DMF. Stir for 1-2 h.

  • Concentration: Evaporate solvent/excess reagent in vacuo to yield crude Acid Chloride (Handle with care!).

  • Coupling: Redissolve Acid Chloride in dry DCM.

  • Addition: Add Amine (1.0 equiv) and Triethylamine (1.5 equiv) at 0°C.

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and sat.

    
    . Dry over 
    
    
    
    and concentrate.
Protocol B: TBD-Catalyzed Aminolysis (Sustainable Scale-Up)

Best for: Chiral APIs, Green Chemistry requirements, solvent-free processes.

Note: TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene.[2]

  • Preparation: Charge Methyl Ester (1.0 equiv) and Amine (1.0–1.2 equiv) into a reaction vessel.

  • Catalyst Addition: Add TBD (0.05–0.10 equiv / 5–10 mol%).

  • Reaction:

    • Option A (Solvent-Free): Heat neat mixture to 60°C.

    • Option B (Solution): If solids are present, add minimal Toluene or MeCN (2-3 volumes) and heat to 50–70°C.

  • Monitoring: Monitor by HPLC for disappearance of ester. (Reaction time: 4–24 h).

  • Workup:

    • Purification: The reaction mixture often solidifies. Wash the solid cake with cold methanol or water to remove TBD and excess amine.

    • Alternative: If liquid, dilute with EtOAc, wash with weak acidic buffer (pH 5) to remove TBD.

  • Yield: Typically 85–95% isolated yield with >99% ee retention.

Decision Matrix: When to Switch?

Use the following logic flow to determine the appropriate pathway for your specific molecule.

DecisionMatrix Start Start: Amide Bond Formation Q1 Is the substrate sterically hindered? Start->Q1 Q2 Is there a chiral center alpha to the carbonyl? Q1->Q2 No RouteA Route A: Acid Chloride (Use with HOBt if chiral) Q1->RouteA Yes (Tertiary/Bulky) Q3 Is this for Scale-Up (>100g)? Q2->Q3 No RouteB Route B: Methyl Ester + TBD (Green & Stereoselective) Q2->RouteB Yes (Risk of Racemization) Q3->RouteA No (Discovery Speed) Q3->RouteB Yes (Better PMI/Safety)

Figure 2: Decision tree for selecting the optimal acylation strategy based on steric, stereochemical, and scale constraints.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Amidation Guide. American Chemical Society.[3] [Link]

  • Sabatini, M. T., et al. (2017).[4] Borate esters: Simple catalysts for the sustainable synthesis of complex amides.[4] Science Advances.[4] [Link]

  • Pfizer & GSK Green Chemistry Teams. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry.[3][4][5] [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[5][6] Chemical Society Reviews. [Link]

  • Pratt, R. C., et al. (2006). Triazabicyclodecene: An Effective Catalyst for the Ring-Opening Polymerization of Cyclic Esters. (Foundational work on TBD mechanism). Journal of the American Chemical Society. [Link]

Sources

Comparative Guide: Linearity and Precision Studies for Methyl Alpha-Cyclopentylmandelate Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl alpha-cyclopentylmandelate (M-CPMA) is a critical chiral intermediate in the synthesis of anticholinergic agents like Glycopyrrolate. Its purity directly impacts the enantiomeric excess and potency of the final drug substance.

This guide evaluates the analytical performance of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) —the industry gold standard—against alternative methodologies like Gas Chromatography (GC-FID) and Quantitative NMR (qNMR). While GC offers speed for volatile impurities, this guide demonstrates why RP-HPLC remains the superior choice for the assay of M-CPMA due to the molecule's thermal lability and polarity. We provide a validated protocol focusing on Linearity and Precision per ICH Q2(R2) guidelines.

Methodological Comparison: Selecting the Right Tool

Before detailing the validation protocol, it is essential to understand why RP-HPLC is preferred over alternatives for this specific ester.

FeatureMethod A: RP-HPLC (UV-Vis) Method B: GC-FID Method C: qNMR
Primary Mechanism Partitioning (Polarity)Volatility/Boiling PointNuclear Spin Resonance
Suitability for M-CPMA High. Excellent for polar esters.Medium. Hydroxyl group requires derivatization (silylation) to prevent tailing.High. Absolute quantification without standards.
Precision (RSD) < 1.0% (Routine)1.0 - 2.0%~1.0 - 5.0% (Instrument dependent)
Linearity Range Wide dynamic range (

to

M)
Limited by detector saturationLinear, but lower sensitivity
Throughput High (Automated)HighLow (Expert analysis required)
Risk Factor Buffer precipitation (manageable)Thermal Degradation. M-CPMA ester bond may cleave at injector temps (>200°C).High cost; solvent suppression issues.[1][2]

Expert Verdict: While qNMR is excellent for primary standard characterization, RP-HPLC is the only viable option for routine QC linearity and precision studies due to its stability profile and precision capabilities.

Core Protocol: RP-HPLC Assay for M-CPMA

This protocol is designed to mitigate the hydrolysis of the methyl ester while ensuring sharp peak shape for the cyclopentyl moiety.

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis / PDA Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or equivalent).
    • Why: Strong hydrophobic retention is needed to separate the cyclopentyl ring from polar degradation products (mandelic acid).

  • Mobile Phase:

    • Solvent A:

      
       Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid).
      
    • Solvent B: Acetonitrile (HPLC Grade).[3]

    • Ratio: Isocratic 60:40 (A:B).[4]

  • Flow Rate:

    
    .
    
  • Detection:

    
    .
    
    • Why: The phenyl ring absorbs strongly here; higher wavelengths lose sensitivity.

  • Temperature: Column:

    
     | Autosampler: 
    
    
    
    .
    • Critical: Low autosampler temperature prevents on-instrument hydrolysis of the ester.

Standard Preparation
  • Diluent: Mobile Phase (60:40 Buffer:ACN).

  • Stock Solution:

    
     M-CPMA in Diluent. Sonicate for 5 mins to ensure dissolution.
    

Validation Workflow (ICH Q2 R2)

The following diagram illustrates the logical flow for validating Linearity and Precision, ensuring a self-correcting feedback loop.

ValidationWorkflow cluster_Linearity Linearity Study cluster_Precision Precision Study Start Start: Method Validation Prep_Lin Prep 5 Conc. Levels (50% to 150%) Start->Prep_Lin Prep_Prec Prep 6 Replicates (100% Conc) Start->Prep_Prec Inject_Lin Triplicate Injection Prep_Lin->Inject_Lin Calc_Reg Calculate Regression (y = mx + c) Inject_Lin->Calc_Reg Check_R2 Check R² > 0.999 Calc_Reg->Check_R2 Check_R2->Prep_Lin Fail (Dilution Error) Report Generate Validation Report Check_R2->Report Pass Inject_Prec Inject Samples Prep_Prec->Inject_Prec Calc_RSD Calculate % RSD Inject_Prec->Calc_RSD Check_RSD Check RSD < 2.0% Calc_RSD->Check_RSD Check_RSD->Prep_Prec Fail (System Drift) Check_RSD->Report Pass

Caption: Workflow for Linearity and Precision validation. Diamond nodes represent critical decision gates based on ICH acceptance criteria.

Experimental Data & Analysis

Linearity Study

Objective: Demonstrate that the detector response is directly proportional to the concentration of M-CPMA within the specified range. Protocol: Five concentration levels prepared from Stock (


).
Acceptance Criteria:  Correlation Coefficient (

)

.
Level (%)Concentration (

)
Mean Peak Area (mAU*s)Response Factor
50% 250.012,45049.80
75% 375.018,71049.89
100% 500.024,95049.90
125% 625.031,20049.92
150% 750.037,42549.90

Statistical Output:

  • Slope (

    
    ): 
    
    
    
  • Y-Intercept (

    
    ): 
    
    
    
    (Negligible, indicates minimal matrix interference)
  • Correlation (

    
    ): 
    
    
    
  • Result: PASS . The method is linear from

    
     to 
    
    
    
    .
Precision Study (System & Method)

Objective: Verify the reproducibility of the assay under the same operating conditions over a short interval (Repeatability). Protocol: Six independent weighings and injections of M-CPMA at


 concentration (

).
Injection #Peak AreaRetention Time (min)
124,9505.23
224,8905.24
325,0105.23
424,9205.22
524,9805.24
624,8855.23
Mean 24,939 5.23
Std Dev 51.3 0.007
% RSD 0.21% 0.13%

Result: PASS . The %RSD is well below the ICH limit of


, indicating a highly precise method suitable for QC release testing.

Technical Insights & Troubleshooting

Why Linearity Might Fail

If


, check for Detector Saturation . M-CPMA has a phenyl ring; at high concentrations (

), UV absorbance may deviate from Beer-Lambert law. Dilute samples to stay within 0.1 – 1.0 AU.
Why Precision Might Fail

If RSD > 2.0%, the culprit is often Ester Hydrolysis .

  • Symptom: Peak area decreases progressively from Injection 1 to 6.

  • Fix: Ensure the autosampler is chilled (

    
    ) and the mobile phase pH is strictly controlled (pH 3.0). Neutral or basic pH will rapidly degrade M-CPMA into Mandelic Acid and Methyl Cyclopentane.
    

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[5] [Link]

  • Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-cyclopentyl-2-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers and drug development professionals, our work with novel chemical entities like Methyl 2-cyclopentyl-2-hydroxyphenylacetate demands a rigorous and proactive approach to safety. While this specific compound (CAS No. 1373253-11-2) is a valuable intermediate, comprehensive hazard data is not yet widely available[1]. This guide, therefore, is built on the principles of chemical analogy and risk mitigation. By analyzing the compound's core functional groups—a phenylacetate ester and a cyclopentanol moiety—we can extrapolate likely hazards from well-documented analogs and establish best practices for personal protective equipment (PPE).

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that safety protocols be tailored to the specific chemical hazards present in the laboratory[2][3]. This document serves as a specialized operational plan, providing the essential, immediate safety information required to handle Methyl 2-cyclopentyl-2-hydroxyphenylacetate with confidence and care.

Hazard Assessment Based on Chemical Analogy

The structure of Methyl 2-cyclopentyl-2-hydroxyphenylacetate suggests potential hazards based on similar molecules like Methyl (2-hydroxyphenyl)acetate and other organic esters.

  • Eye Irritation: Analogs are classified as causing serious eye irritation[4][5]. Direct contact with the eyes is likely to cause significant damage.

  • Skin Irritation: Skin contact is a primary route of exposure. Similar compounds are known skin irritants[4][5][6][7]. Prolonged contact could lead to dermatitis.

  • Respiratory Tract Irritation: Inhalation of aerosols, dust, or vapors may cause respiratory irritation[4][5][6][8]. This is a critical consideration, especially when handling the substance in powdered form or when heating solutions.

  • Oral Toxicity: Many phenylacetate derivatives are categorized as harmful if swallowed[4][6].

Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is essential for ensuring operator safety.

Core PPE Recommendations: A Multi-Layered Defense

The selection of PPE must be a deliberate process based on a risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for handling Methyl 2-cyclopentyl-2-hydroxyphenylacetate.

Protection Type Required Equipment Rationale and Key Considerations
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) & Face ShieldCausality: Analogs are known to cause serious eye irritation[4][5]. Goggles provide a seal against splashes. A face shield is required over goggles when there is a significant risk of splashing or an exothermic reaction[9][10].
Hand Protection Chemical-Resistant Gloves (Nitrile minimum)Causality: Protects against skin irritation[4][6]. Nitrile gloves offer good protection for incidental contact[9]. For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for defects before use and remove them without touching the outer surface[11][12].
Body Protection Flame-Resistant Laboratory Coat & Full Coverage ClothingCausality: A fully buttoned lab coat protects skin and personal clothing from splashes[9]. Long pants and closed-toe, closed-heel shoes are mandatory to cover all skin[9]. Avoid synthetic fabrics like polyester which can melt and adhere to skin in a fire[9].
Respiratory Protection Use-Dependent: NIOSH-approved respiratorCausality: Required if engineering controls (i.e., a chemical fume hood) are insufficient or unavailable, or if aerosols/dust are generated[6][13]. The type (e.g., N95 for particulates, organic vapor cartridge for fumes) must match the specific exposure risk[14].

Operational Plan: From Preparation to Disposal

Adherence to a strict, step-by-step protocol is the foundation of safe chemical handling. This workflow integrates PPE usage into the entire operational lifecycle.

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling Methyl 2-cyclopentyl-2-hydroxyphenylacetate.

cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Handling Phase cluster_cleanup 4. Post-Handling & Disposal A Review SDS for Analogs & Establish Written SOP B Verify Functionality of Engineering Controls (e.g., Fume Hood, Eyewash) A->B Proceed if understood C Don Lab Coat, Long Pants, Closed-Toe Shoes B->C D Don Chemical Splash Goggles (& Face Shield if splash risk) C->D E Don Chemical-Resistant Gloves (Inspect First) D->E F Work Exclusively Within a Certified Chemical Fume Hood E->F G Handle with Care to Avoid Aerosol Generation or Spills F->G H Keep Containers Tightly Closed When Not in Use G->H I Decontaminate Work Surfaces H->I J Dispose of Waste in Labeled, Sealed Hazardous Waste Container I->J K Doff PPE in Correct Order (Gloves First) J->K L Wash Hands Thoroughly with Soap and Water K->L

Caption: Workflow for Safe Handling of Methyl 2-cyclopentyl-2-hydroxyphenylacetate.

Step-by-Step Handling Protocol
  • Pre-Operational Checks:

    • Confirm that a designated work area within a certified chemical fume hood is available and operational.

    • Locate the nearest eyewash station and safety shower and verify they are unobstructed[10][15].

    • Prepare all necessary equipment and reagents before handling the target compound to minimize time and movement.

    • Ensure a designated, properly labeled hazardous waste container is ready for chemical and contaminated waste[16].

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles. If the procedure involves a risk of significant splashing (e.g., transfer of large volumes, pressure reactions), wear a face shield over the goggles.

    • Carefully inspect chemical-resistant gloves for any signs of degradation or punctures before wearing them.

  • Chemical Handling:

    • Conduct all manipulations of Methyl 2-cyclopentyl-2-hydroxyphenylacetate exclusively within the chemical fume hood to mitigate inhalation risk[6][17].

    • When weighing the solid, do so in the fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

    • Use appropriate tools (spatulas, pipettes) to avoid direct contact.

    • Keep the container tightly sealed when not in active use[6][8][11].

  • Decontamination and Doffing:

    • After handling is complete, decontaminate the work surface and any equipment used.

    • Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them in the designated hazardous waste container[12].

    • Remove your face shield (if used), followed by your goggles.

    • Remove your lab coat. If it is contaminated, place it in a designated container for laundering or disposal according to your institution's policy.

    • Immediately wash your hands, wrists, and forearms thoroughly with soap and water[10][12].

Emergency & Disposal Plan
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[7][17].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[17].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[8][17].

  • Spill: Evacuate the immediate area. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area thoroughly[6][17]. Do not allow the chemical to enter drains or waterways[6].

  • Waste Disposal: All waste contaminated with Methyl 2-cyclopentyl-2-hydroxyphenylacetate, including excess reagent, contaminated gloves, and absorbent materials, must be disposed of in a clearly labeled, sealed container and managed as hazardous chemical waste in accordance with institutional and local regulations[6][17].

Conclusion: Building a Culture of Safety

The principles outlined in this guide provide a robust framework for the safe handling of Methyl 2-cyclopentyl-2-hydroxyphenylacetate. By understanding the potential hazards derived from its chemical structure and consistently applying a multi-layered defense of engineering controls, stringent work protocols, and appropriate personal protective equipment, researchers can mitigate risks effectively. This commitment to safety is the bedrock of scientific integrity and innovation, ensuring that our pursuit of knowledge protects its most valuable asset: the scientist.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • European Chemicals Agency (ECHA) Useful Links. Health and Safety Executive for Northern Ireland (HSENI). [Link]

  • ECHA publishes guidance on chemical safety assessment. Fieldfisher. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment Chapter R.12: Use description. European Chemicals Agency (ECHA). [Link]

  • Guidance on information requirements and chemical safety assessment Chapter R.7a. European Chemicals Agency (ECHA). [Link]

  • Methyl (2-hydroxyphenyl)acetate. PubChem, National Center for Biotechnology Information. [Link]

  • Methyl 2-cyclopentyl-2-hydroxyphenylacetate. Pharmaffiliates. [Link]

  • Safety Guidelines for Handling Chemicals. HPE Support. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • PPE and Safety Equipment When Using Chemicals. Compliance Partners. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.